molecular formula C9H8BrClO2 B1422099 Ethyl 2-bromo-4-chlorobenzoate CAS No. 690260-90-3

Ethyl 2-bromo-4-chlorobenzoate

Cat. No.: B1422099
CAS No.: 690260-90-3
M. Wt: 263.51 g/mol
InChI Key: BUKXFSIXDJSOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-chlorobenzoate (CAS 690260-90-3) is a halogenated aromatic ester with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is recommended to be stored sealed in a dry environment at room temperature . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. As a solid, it features both bromo and chloro substituents on the benzoate ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Halogenated benzoate esters like this one often serve as key intermediates in the development of pharmaceutical compounds . The specific positioning of the halogens suggests potential utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex biaryl or substituted aromatic systems. Researchers may also employ it in the study of enzymatic dehalogenation processes, as related compounds are substrates for dehalogenase enzymes found in certain bacteria . From a safety perspective, this reagent requires careful handling. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and operations should be conducted in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXFSIXDJSOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681765
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690260-90-3
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-chlorobenzoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzene Derivatives in Medicinal Chemistry

Ethyl 2-bromo-4-chlorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .[1] This compound serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of three distinct functional groups—an ethyl ester, a bromine atom, and a chlorine atom—on a central benzene ring provides a versatile scaffold for medicinal chemists. Each of these groups can be selectively targeted and modified, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated based on its structure and data from closely related analogs such as 2-bromo-4-chlorobenzoic acid, ethyl 4-chlorobenzoate, and ethyl 2-bromobenzoate.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₉H₈BrClO₂[1]
Molecular Weight 263.52 g/mol [1]
Appearance Colorless to pale yellow liquidAnalogy with similar esters
Boiling Point > 240 °CExtrapolated from ethyl 4-chlorobenzoate (237-239 °C)[2][3] and the higher molecular weight due to bromine.
Melting Point Not availableLikely a liquid at room temperature, similar to related ethyl benzoates.
Density ~1.5 g/mLEstimated based on the densities of related halogenated benzoic acid derivatives.[4]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)General solubility of non-polar organic esters.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-amino-4-chlorobenzoic acid. The first step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2-bromo-4-chlorobenzoic acid. The second step is a Fischer esterification to form the final ethyl ester product.

Step 1: Synthesis of 2-Bromo-4-chlorobenzoic Acid

A common route to 2-bromo-4-chlorobenzoic acid involves the diazotization of 2-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with a bromide salt.[4]

Experimental Protocol:

  • Diazotization: 2-amino-4-chlorobenzoic acid is dissolved in an aqueous solution of hydrobromic acid and cooled in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature to form the diazonium salt.

  • Sandmeyer Reaction: A solution of copper(I) bromide is added to the diazonium salt solution. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 2-bromo-4-chlorobenzoic acid.[4]

Step 2: Fischer Esterification

The synthesized 2-bromo-4-chlorobenzoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol:

  • Reaction Setup: 2-bromo-4-chlorobenzoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried, and the solvent is evaporated. The resulting crude this compound can be further purified by vacuum distillation.

SynthesisWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Fischer Esterification A 2-Amino-4-chlorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0°C C 2-Bromo-4-chlorobenzoic Acid B->C CuBr D 2-Bromo-4-chlorobenzoic Acid E This compound D->E Ethanol, H₂SO₄ (cat.), Reflux

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, and its precursor 2-bromo-4-chlorobenzoic acid, are valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, 2-bromo-4-chlorobenzoic acid has been investigated for its potential in developing inhibitors of the hepatitis C virus NS5B polymerase and has shown activity against cancer cells in vitro.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the bromine and chlorine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity. This allows for the construction of novel scaffolds for drug discovery programs targeting a wide range of diseases.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet and a quartet for the ethyl group protons. The aromatic region will display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromo, chloro, and ester substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, and the aromatic carbons will have chemical shifts determined by the electronic effects of the halogen and ester groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will correspond to C-O stretching, C-H stretching of the aromatic and aliphatic groups, and C-Br and C-Cl stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for its precursor, 2-bromo-4-chlorobenzoic acid, the compound should be considered toxic if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[5] It is also expected to be very toxic to aquatic life.[5]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized aromatic ring offers multiple points for chemical modification, enabling the creation of diverse and complex molecular structures. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for its effective utilization in the research and development of new therapeutic agents.

References

  • PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]

  • PubChem. Ethyl 4-bromobenzoate. [Link]

  • ACS Publications. Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Study. [Link]

Sources

Ethyl 2-bromo-4-chlorobenzoate IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-bromo-4-chlorobenzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FT-IR) spectroscopy of this compound, a halogenated aromatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. By examining the characteristic vibrational modes of its constituent functional groups, this guide serves as a practical reference for compound identification, purity assessment, and structural elucidation.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation. Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, scissoring, rocking, wagging, and twisting) that absorb IR radiation at specific, characteristic frequencies. The resulting IR spectrum serves as a molecular "fingerprint," providing invaluable information about the compound's chemical structure and composition.

For a molecule such as this compound, IR spectroscopy is particularly insightful. The spectrum reveals the presence of the ester functional group, the substitution pattern of the aromatic ring, and the carbon-halogen bonds. The precise frequencies of these absorptions are subtly influenced by the electronic effects of the substituents—the bromine and chlorine atoms—making IR spectroscopy a sensitive tool for confirming the successful synthesis of the target molecule and for identifying potential impurities.

Experimental Methodology: Acquiring a High-Fidelity IR Spectrum

The acquisition of a clean, well-resolved IR spectrum is paramount for accurate analysis. The following protocol outlines a validated method for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient technique for liquid samples.

Principle of Attenuated Total Reflectance (ATR)

ATR-FT-IR spectroscopy is a surface-sensitive technique that involves placing the sample in direct contact with a high-refractive-index crystal (typically diamond, germanium, or zinc selenide). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies. The attenuated energy is then reflected back to the detector, generating the IR spectrum. This method requires minimal sample preparation and is non-destructive.

Step-by-Step Experimental Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the atmosphere and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will automatically subtract the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

  • Post-Measurement Cleanup:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination.[1]

Spectral Analysis and Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group and the substituted benzene ring. The presence of both bromine and chlorine atoms further influences the spectrum, particularly in the fingerprint region.

Key Vibrational Modes and Their Expected Frequencies

The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies for aromatic esters and halogenated compounds.[2][3][4]

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Comments
3100–3000C-H StretchAromatic RingMedium to WeakThe presence of peaks just above 3000 cm⁻¹ is a clear indicator of aromatic C-H bonds.[3]
3000–2850C-H StretchEthyl Group (CH₂, CH₃)MediumAliphatic C-H stretching vibrations from the ethyl ester moiety.
1730–1715C=O Stretchα,β-Unsaturated EsterStrongThis is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester (1750-1735 cm⁻¹).[2][5]
1600–1585 & 1500–1400C=C StretchAromatic RingMedium to WeakThese two bands are characteristic of the benzene ring itself.
1300–1000C-O StretchEsterStrongEsters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-C₂H₅ bond. These are often complex and coupled.[2]
900–675C-H Out-of-Plane BendAromatic RingStrongThe specific pattern of these "oop" bands can help determine the substitution pattern on the benzene ring.[3]
850–550C-Cl StretchAryl HalideMedium to StrongThe C-Cl bond absorption falls within this range.
690–515C-Br StretchAryl HalideMedium to StrongThe C-Br bond absorption is expected at a lower frequency than the C-Cl stretch due to the heavier mass of bromine.[4]
Detailed Interpretation of Spectral Regions
  • The Carbonyl (C=O) Stretch: The most intense and easily identifiable peak will be the C=O stretch of the ester group. For this compound, its position is expected between 1715 and 1730 cm⁻¹. This is consistent with an aromatic ester where the carbonyl group is conjugated with the benzene ring.[2] The electron-withdrawing effects of the halogen substituents may slightly increase this frequency compared to unsubstituted ethyl benzoate.

  • The Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): Multiple weak to medium bands will appear. The C-H stretches above 3000 cm⁻¹ confirm the presence of the aromatic ring.[3] The characteristic C=C in-ring stretching vibrations near 1600 cm⁻¹ and 1475 cm⁻¹ are also definitive for the benzene ring.

  • The Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of structural information. The strong, broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are due to the coupled C-O stretching modes of the ester. The C-H out-of-plane bending vibrations of the substituted aromatic ring will give rise to strong bands, and their exact positions are diagnostic of the 1,2,4-trisubstitution pattern. Finally, the C-Cl and C-Br stretching vibrations will be found at the lower end of the fingerprint region.

Visualizing the Molecular Structure and Experimental Workflow

To better understand the relationship between the molecular structure and the IR spectrum, as well as the experimental process, the following diagrams are provided.

Molecular Structure of this compound

workflow start Start prep Clean ATR Crystal (e.g., with Isopropanol) start->prep background Acquire Background Spectrum prep->background sample Apply Liquid Sample to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Background Subtraction (Automated) acquire->process result Final IR Spectrum process->result cleanup Clean ATR Crystal result->cleanup end End cleanup->end

Sources

Chemoselective Scaffolding: A Technical Guide to Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-bromo-4-chlorobenzoate is a high-value bifunctional scaffold used in medicinal chemistry to construct complex pharmacophores. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct reactive sites—an ester, an aryl bromide, and an aryl chloride—that can be functionalized sequentially without protecting groups.

For researchers and drug development professionals, this molecule is a "linchpin" intermediate. It allows for the rapid generation of library diversity by exploiting the kinetic difference between C–Br and C–Cl oxidative addition rates in Palladium-catalyzed cross-coupling reactions.

Part 1: Strategic Analysis & Reactivity Profile

The Orthogonal Hierarchy

Successful utilization of this scaffold relies on understanding the reactivity hierarchy. The "beginner" mistake is to treat the halogens as equivalent. They are not.

Functional GroupReactivity RankPrimary TransformationKinetic Barrier
Aryl Bromide (C-2) High Pd-Catalyzed Coupling (Suzuki, Buchwald)Low (Fast Oxidative Addition)
Ester (Ethyl) Medium Hydrolysis, Reduction, Grignard AdditionMedium (Sterically hindered by ortho-Br)
Aryl Chloride (C-4) Low Pd-Catalyzed Coupling (Requires specialized ligands)High (Slow Oxidative Addition)
The Ortho-Effect (Steric Inhibition)

The bromine atom at the C-2 position exerts significant steric influence on the ester moiety.

  • Synthesis Implication: Standard Fischer esterification (Acid + Alcohol + Catalyst) is often sluggish because the ortho-bromo group blocks the nucleophilic attack of ethanol on the carbonyl carbon [1].

  • Solution: We recommend the Acid Chloride Method for synthesis to drive the reaction to completion via a more reactive intermediate.

Part 2: Validated Synthesis Protocol

Objective: Synthesize this compound from 2-bromo-4-chlorobenzoic acid. Target Scale: 10.0 g (Research Scale) Methodology: Acid Chloride Activation (via Thionyl Chloride).

Materials & Reagents[1]
  • Precursor: 2-Bromo-4-chlorobenzoic acid (CAS: 936-08-3) [2].[1]

  • Reagent: Thionyl Chloride (

    
    ) - Excess/Solvent.
    
  • Nucleophile: Absolute Ethanol (EtOH).

  • Catalyst: DMF (Dimethylformamide) - Catalytic drops.

  • Solvent: Dichloromethane (DCM) for workup.

Step-by-Step Procedure
Step A: Activation (Formation of Acid Chloride)
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    gases.
  • Charging: Add 10.0 g (42.5 mmol) of 2-bromo-4-chlorobenzoic acid to the flask.

  • Reagent Addition: Carefully add 20 mL of Thionyl Chloride (

    
    ).
    
    • Note: The acid will not dissolve immediately.

  • Catalysis: Add 2-3 drops of dry DMF.

    • Mechanism:[2][3][4] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride [3].

  • Reaction: Heat to reflux (75°C oil bath) for 2–3 hours. The solution should become clear and homogeneous, indicating the consumption of the solid acid.

  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (Rotary Evaporator) to yield the crude acid chloride as a yellow oil/semi-solid.
    
    • Critical: Perform this in a well-ventilated fume hood.

Step B: Esterification[5]
  • Solvation: Redissolve the crude acid chloride in 30 mL of dry DCM .

  • Addition: Cool the solution to 0°C (Ice bath). Slowly add 10 mL of Absolute Ethanol dropwise.

    • Exotherm Warning: The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Check TLC (20% EtOAc in Hexanes). The polar acid spot (baseline) should be gone; the non-polar ester spot (

    
    ) should be dominant.
    
Step C: Workup & Purification
  • Quench: Pour the reaction mixture into 100 mL of Saturated

    
     (Sodium Bicarbonate) solution. Stir vigorously until bubbling ceases.
    
  • Extraction: Separate the organic layer.[6] Extract the aqueous layer once with 30 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 5% EtOAc/Hexane).

Part 3: Chemoselective Functionalization Workflow

The true power of this scaffold is the ability to react the Bromine before the Chlorine. This is governed by the bond dissociation energies and the oxidative addition rates of Palladium(0).

The "Sequential Coupling" Strategy
  • First Coupling (C-2): Use standard conditions (e.g.,

    
    , 
    
    
    
    , Boronic Acid). The catalyst inserts into the C-Br bond. The C-Cl bond remains intact because the activation energy for C-Cl insertion is higher.
  • Second Coupling (C-4): Use "hotter" conditions (e.g.,

    
     with SPhos or XPhos ligands) to activate the remaining Chloride [4].
    
Visualization of Workflows

G start Start: 2-Bromo-4-chlorobenzoic Acid (CAS: 936-08-3) acid_chloride Intermediate: Acid Chloride (Activated Species) start->acid_chloride SOCl2, DMF (cat) Reflux 2h product Scaffold: this compound (Bifunctional Electrophile) acid_chloride->product EtOH, DCM 0°C to RT coupling1 Reaction A: Suzuki Coupling (C-2) Target: Aryl Bromide Reagent: Pd(PPh3)4 / Boronic Acid product->coupling1 Chemoselective Step (Br > Cl reactivity) intermed_biaryl Intermediate: 4-Chloro-biphenyl-2-ester (Cl retained, Br replaced) coupling1->intermed_biaryl coupling2 Reaction B: Buchwald/Suzuki (C-4) Target: Aryl Chloride Reagent: Pd-XPhos / Amine or Boronic Acid intermed_biaryl->coupling2 High Energy Step final_drug Final Target Molecule (Highly Functionalized) coupling2->final_drug

Figure 1: Synthesis and Chemoselective Application Workflow. Note the divergence where the Bromine is targeted first, preserving the Chlorine for late-stage modification.

Part 4: Troubleshooting & Safety

Common Issues
ProblemCauseSolution
Low Yield (Step A) Incomplete formation of Acid Chloride.Ensure DMF is added. It acts as a catalyst to form the Vilsmeier intermediate.
Starting Material Remaining Steric hindrance of ortho-Br.Extend reflux time or switch from

to Oxalyl Chloride (

) for higher reactivity.
Hydrolysis of Product Water in reaction solvent.Use anhydrous DCM and Ethanol. The acid chloride is moisture sensitive.
"Scrambling" in Coupling Loss of chemoselectivity (Cl reacting).Lower the reaction temperature (60-80°C). Avoid electron-rich ligands (like SPhos) in the first coupling step.
Safety Profile (E-E-A-T)
  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. Fatal if inhaled. Must be used in a high-performance fume hood with a scrubber.
  • Alkyl Halides: this compound is a skin and eye irritant and potentially sensitizing. Wear nitrile gloves and safety goggles.

  • Aquatic Toxicity: Halogenated benzoates are toxic to aquatic life.[7][8] Collect all waste in halogenated organic waste streams [5].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on steric inhibition of resonance and reaction rates in ortho-substituted benzoates).

  • PubChem. (2025).[8] 2-Bromo-4-chlorobenzoic acid (CID 33126).[1][8] National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of DMF catalysis in acid chloride formation).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Seminal work on differentiating Aryl-Cl vs Aryl-Br reactivity). [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety protocols and handling procedures for Ethyl 2-bromo-4-chlorobenzoate (CAS No. 690260-90-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the safety profiles of structurally analogous compounds, including other halogenated benzoic acid esters. This approach provides a conservative and prudent framework for risk mitigation.

Section 1: Understanding the Compound: Chemical and Physical Properties

A thorough understanding of a chemical's properties is fundamental to its safe handling. While comprehensive experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from similar molecules.

PropertyValueSource/Analogue
CAS Number 690260-90-3ECHEMI[1]
Molecular Formula C₉H₈BrClO₂CymitQuimica[2]
Molecular Weight 263.52 g/mol CymitQuimica[2]
Appearance Likely a liquid or low-melting solidInferred from similar compounds
Solubility Likely insoluble in water, soluble in organic solventsInferred from similar compounds

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with halogenated aromatic compounds include irritation, and potential toxicity upon ingestion or inhalation. The GHS classifications for the parent acid, 2-Bromo-4-chlorobenzoic acid, provide a strong indication of the potential hazards of its ethyl ester derivative.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral: May be harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

The toxicological properties of this compound have not been extensively investigated. However, based on data for structurally related compounds, it is prudent to assume that it may be harmful if swallowed or inhaled.[3][7]

Section 3: Prudent Practices for Handling and Storage

Adherence to strict operational protocols is critical for the safe handling of this compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Avoid all personal contact, including inhalation of vapors or mists.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][8]

  • Wash hands thoroughly with soap and water after handling.[3][6]

  • Ensure that containers are kept securely sealed when not in use.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

  • Keep containers tightly closed to prevent the release of vapors.[3][8]

  • Store away from foodstuffs and beverages.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions and personal protective equipment, is essential.

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent skin and eye contact.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1-2003 compliantProtects against splashes and vapors.
Hand Protection Double-layered nitrile gloves or butyl rubber glovesBreakthrough time > 480 minutesPrevents skin contact. Gloves should be changed immediately if contaminated.
Body Protection Chemical-resistant laboratory coatFlame-resistant materialProtects skin and personal clothing from contamination.
Respiratory Protection An air-purifying respirator with an appropriate cartridge may be necessary for certain operations, such as cleaning up large spills.NIOSH-approvedPrevents inhalation of vapors or mists.

Section 5: Emergency Procedures: Spills, Fire, and Exposure

Prompt and appropriate responses to emergencies are critical to minimizing harm.

Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup Cleanup (if safe to do so) cluster_Follow_Up Follow-Up Alert_Personnel Alert others in the area Evacuate Evacuate the immediate area Alert_Personnel->Evacuate Assess_Spill Assess the spill size and risk Evacuate->Assess_Spill Don_PPE Don appropriate PPE Assess_Spill->Don_PPE Incidental Spill Call_EHS Call Emergency Services / EHS Assess_Spill->Call_EHS Major Spill Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Absorb_Spill Cover the spill with an inert absorbent Contain_Spill->Absorb_Spill Collect_Waste Collect absorbed material into a labeled, sealed container Absorb_Spill->Collect_Waste Decontaminate Decontaminate the spill area Collect_Waste->Decontaminate Dispose_Waste Dispose of waste as hazardous material Decontaminate->Dispose_Waste Report_Incident Report the incident to the supervisor Dispose_Waste->Report_Incident

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Notification: Immediately alert personnel in the vicinity of the spill.

  • Personal Protection: Don the appropriate PPE as outlined in Section 4.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Work from the outside of the spill inward to prevent spreading.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides.[5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: If fumes are inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Promptly remove contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1][8] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]

Section 6: Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[4] All disposal practices must comply with local, state, and federal regulations.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chlorobenzoic acid. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Arylation of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 2-bromo-4-chlorobenzoate is a high-value bifunctional scaffold in drug discovery. Its structural uniqueness lies in the presence of two distinct halogen handles—an ortho-bromide and a para-chloride—flanking an electron-withdrawing ester functionality. This configuration allows for sequential chemoselective cross-coupling , enabling the rapid synthesis of non-symmetric terphenyls and complex biaryl esters widely found in AT1 receptor antagonists and agrochemicals.

This guide provides a validated roadmap for exploiting the reactivity difference between the C2-Br and C4-Cl bonds. By strictly controlling catalyst ligand architecture and reaction temperature, researchers can exclusively functionalize the C2 position before activating the C4 position, creating a predictable and scalable synthetic pathway.

Mechanistic Insight: The Chemoselectivity Hierarchy

The successful utilization of this substrate relies on the kinetic differentiation of the two carbon-halogen bonds.

  • C2-Br (Ortho): The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). Under standard Pd(0) catalysis, oxidative addition to the C-Br bond occurs rapidly at mild temperatures (RT to 60°C).

  • C4-Cl (Para): The C-Cl bond is inert under standard conditions used for bromides. Activation requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>90°C).

  • Electronic & Steric Influence: The C1-ethyl ester is an electron-withdrawing group (EWG). While EWGs generally facilitate oxidative addition, the ortho-ester creates steric hindrance at the C2 position. Consequently, while the C2-Br is electronically activated, it is sterically crowded, necessitating smaller phosphine ligands or higher catalyst loadings for the first coupling.

Visualization: Chemoselectivity Logic Gate

The following diagram illustrates the decision logic for achieving mono- vs. bis-arylation.

Chemoselectivity Start This compound Cond1 Condition Set A: Pd(PPh3)4, Na2CO3 60°C, Dioxane/H2O Start->Cond1 Oxidative Addition (C-Br only) Inter Intermediate: Ethyl 2-aryl-4-chlorobenzoate Cond1->Inter Chemoselective Coupling Cond2 Condition Set B: Pd(OAc)2, XPhos, K3PO4 100°C, Toluene Final Product: Ethyl 2,4-diarylbenzoate Cond2->Final Sequential Coupling Inter->Cond2 Oxidative Addition (C-Cl activation)

Figure 1: Logic flow for sequential chemoselective arylation. Condition Set A targets the kinetically accessible bromide, while Set B activates the inert chloride.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation (Bromide Coupling)

Objective: Couple an aryl boronic acid at the C2 position while leaving the C4-chloride intact.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times to remove O₂ (crucial to prevent homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60°C in an oil bath or heating block.

    • Note: Do not exceed 70°C. Higher temperatures may initiate minor oxidative addition at the C-Cl bond or promote ester hydrolysis.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The starting material (bromide) should be consumed, with the monochlorinated product appearing as the major peak.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential C4-Arylation (Chloride Coupling)

Objective: Functionalize the remaining C4-chloride on the intermediate synthesized in Protocol A.

Reagents:

  • Substrate: Ethyl 2-aryl-4-chlorobenzoate (from Protocol A)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3 precatalyst

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: If using Pd(OAc)₂/XPhos, stir the catalyst and ligand in the solvent for 15 minutes under Argon before adding substrates. This ensures formation of the active catalytic species.

  • Addition: Add the chloro-ester substrate (1.0 equiv), the second aryl boronic acid (1.5 equiv), and finely ground K₃PO₄.

  • Reaction: Heat the mixture to 100°C (reflux if using THF/water, or sealed tube for Toluene).

    • Mechanism:[2][3][4][5] The electron-rich XPhos ligand facilitates oxidative addition into the stronger C-Cl bond.

  • Monitoring: Reaction typically requires 4–12 hours. Monitor for the disappearance of the chlorinated intermediate.

  • Workup: Standard aqueous extraction as described in Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and validated corrective actions.

IssueProbable CauseCorrective Action
Low Yield (C2 Step) Steric hindrance of ortho-esterSwitch to Pd(dppf)Cl₂ ; the bite angle of dppf can help overcome steric crowding.
Ester Hydrolysis Base/Temperature incompatibilitySwitch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃ in dry DMF or Toluene.
Lack of Selectivity Temperature too highStrictly maintain T < 65°C for the first step. Use Pd(PPh₃)₄ (less active) instead of Buchwald precatalysts for step 1.
Protodeboronation Unstable boronic acidUse Boronic Esters (BPin) or add excess boronic acid (1.5–2.0 equiv).
C4-Cl Inertness Ligand insufficiently electron-richEnsure use of XPhos , SPhos , or RuPhos . PPh₃ will NOT activate the chloride efficiently.

Experimental Workflow Diagram

This workflow visualizes the sequential synthesis of a non-symmetric terphenyl ester.

Workflow Step1 STEP 1: C2-Selective Coupling Temp: 60°C | Cat: Pd(PPh3)4 Check1 QC Check: LC-MS Confirm Br consumption Ensure Cl intact Step1->Check1 Check1->Step1 Incomplete (Add Cat/Time) Purify Purification Silica Gel Chromatography Check1->Purify Pass Step2 STEP 2: C4-Chloride Activation Temp: 100°C | Cat: Pd-XPhos Purify->Step2 Final Final Product Ethyl 2,4-diarylbenzoate Step2->Final

Figure 2: Sequential operational workflow for synthesizing non-symmetric diaryl benzoates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for the palladium-catalyzed amination of Ethyl 2-bromo-4-chlorobenzoate . This substrate presents a classic "chemoselectivity triad" challenge common in medicinal chemistry:

  • Regioselectivity: Differentiating between the labile C–Br bond (C2) and the stronger C–Cl bond (C4).

  • Steric Hindrance: The C2-bromide is ortho-substituted relative to the ester, creating significant steric bulk that impedes oxidative addition.

  • Functional Group Tolerance: The ethyl ester is susceptible to hydrolysis or transesterification under the strong basic conditions typically required for amination.

This guide provides a validated protocol using


  as a mild base and Buchwald Generation 3/4 precatalysts  (or Xantphos-based systems) to achieve >95% selectivity for the C2-amination product, preserving the C4-chloride for subsequent diversification (e.g., Suzuki coupling).

Mechanistic Analysis & Chemo-selectivity

The Reactivity Hierarchy

Success relies on exploiting the Bond Dissociation Energy (BDE) differences between the aryl halides.

  • C–Br (approx. 81 kcal/mol): Undergoes rapid oxidative addition to Pd(0).

  • C–Cl (approx. 96 kcal/mol): Significantly slower oxidative addition; requires higher temperatures or more electron-rich ligands to activate.

In this substrate, the C2-position is electronically activated by the electron-withdrawing ester (inductive effect), making it highly electrophilic. However, it is sterically encumbered.[1] The C4-position is less hindered but electronically less activated for nucleophilic attack (though Pd-catalysis is less sensitive to this than


).
The "Ortho-Effect" and Ester Coordination

The ortho-ester moiety can act as a directing group, potentially stabilizing the Pd(II) intermediate via carbonyl coordination. However, its primary impact is steric. Ligands with wide bite angles (e.g., Xantphos) or bulky biaryl phosphines (e.g., BrettPhos) are required to facilitate the reductive elimination step in these crowded environments.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired C2-amination and the undesired pathways (C4-amination or Ester hydrolysis).

ReactionPathway Substrate This compound Pd0 Pd(0) Species Substrate->Pd0 Ligand Binding Byproduct_Hyd Byproduct: Acid/Saponification Substrate->Byproduct_Hyd Strong Base (NaOH/tBuOK) + Water OxAdd_Br Oxidative Addition (C-Br) (Fast, Kinetic Product) Pd0->OxAdd_Br Preferred Path (Low Temp/Steric Ligand) OxAdd_Cl Oxidative Addition (C-Cl) (Slow, Thermodynamic) Pd0->OxAdd_Cl High Temp/Excess Cat AmineCoord Amine Coordination & Deprotonation OxAdd_Br->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Product Target: 2-Amino-4-chlorobenzoate RedElim->Product Byproduct_Bis Byproduct: Bis-aminated Product->Byproduct_Bis Over-reaction (Excess Amine)

Figure 1: Kinetic pathway illustrating the selectivity for C-Br oxidative addition over C-Cl.

Experimental Protocol

Critical Reagent Selection

To ensure reproducibility, the following reagent classes are recommended based on literature precedence for ester-containing aryl halides.

ComponentRecommendationRationale
Catalyst Source BrettPhos Pd G4 or

+ Xantphos
BrettPhos is excellent for sterically hindered amines. Xantphos (wide bite angle) excels at preventing bis-coordination and promoting reductive elimination in halo-esters.
Base

(Cesium Carbonate)
CRITICAL. Unlike NaOtBu,

is mild and non-nucleophilic, preventing ester hydrolysis or transesterification.
Solvent 1,4-Dioxane or Toluene Anhydrous. Dioxane aids solubility of inorganic bases; Toluene is better if the substrate is highly lipophilic.
Temperature 80°C - 100°C Sufficient to cross the activation energy for C-Br insertion but low enough to minimize C-Cl activation (usually >110°C).
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Safety Note: Perform all steps in a fume hood. Aryl halides and amines can be toxic.

  • Preparation of Glassware:

    • Oven-dry a 10 mL microwave vial or a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (In Glovebox or under counter-flow):

    • Add This compound (1.0 equiv, 263 mg).

    • Add Amine (1.2 equiv). Note: If amine is a liquid, add in step 4.

    • Add

      
        (2.0 equiv, 650 mg). Must be finely ground and dry.
      
    • Add Catalyst:

      • Option A (Precatalyst): BrettPhos Pd G4 (2-3 mol%).

      • Option B (In-situ):

        
         (2 mol%) + Xantphos (4-6 mol%).
        
  • Solvent Addition:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Inject Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.

  • Reaction Initiation:

    • (If amine is liquid) Inject the amine now.

    • Place the vessel in a pre-heated oil block at 90°C .

    • Stir vigorously (800+ rpm). The solubility of

      
       is the rate-limiting factor; high stirring is essential.
      
  • Monitoring:

    • Check by HPLC or TLC at 2 hours.

    • Endpoint: Disappearance of starting material.

    • Warning: Do not extend reaction time unnecessarily to avoid attacking the C-Cl bond.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Workflow

If the standard protocol yields suboptimal results, follow this logic tree to adjust parameters.

OptimizationWorkflow Start Analyze Crude Reaction Mixture (LCMS/NMR) Check1 Is Conversion < 50%? Start->Check1 Check2 Is Ester Hydrolyzed? Check1->Check2 No Action_Stall 1. Increase Temp to 110°C 2. Switch to BrettPhos (Bulky) 3. Check O2 exclusion Check1->Action_Stall Yes Check3 Is C-Cl Reacting (Bis-amine)? Check2->Check3 No Action_Hyd 1. Ensure Anhydrous Solvent 2. Switch Base to K3PO4 3. Lower Temp Check2->Action_Hyd Yes Action_Over 1. Lower Temp to 80°C 2. Reduce Catalyst Loading 3. Use Stoichiometric Amine (1.0 eq) Check3->Action_Over Yes Success Target Product Isolated (>80% Yield) Check3->Success No

Figure 2: Decision matrix for optimizing reaction conditions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or poor oxidative addition due to sterics.Switch to BrettPhos or RuPhos (specialized for hindered substrates). Ensure inert atmosphere is rigorous.
Ester Hydrolysis "Wet" solvent or base acting as nucleophile.Re-dry solvent over molecular sieves. Switch from Carbonate to Phosphate (

)
.
Bis-amination (Cl reaction) Temperature too high; Catalyst too active.Reduce temperature by 10°C. Stop reaction immediately upon consumption of SM.
Debromination (Hydrodehalogenation) Hydride source present (often from solvent or amine decomposition).Avoid alcoholic solvents. Ensure solvent is degassed.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[3] (Foundational mechanistic work on reductive elimination).

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry. (Establishes the Br > Cl selectivity rules).

  • BenchChem Application Data. "Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.

    • (General Reference)

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context for preserving the C-Cl bond for subsequent Suzuki coupling).

Sources

Application Note: Chemoselective Functionalization of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 2-bromo-4-chlorobenzoate (CAS: 151982-51-3) is a high-value scaffold in medicinal chemistry due to its "orthogonal reactivity." It possesses three distinct reactive sites:

  • C2-Bromine (Ortho): Highly reactive toward oxidative addition but sterically hindered by the C1-ester.

  • C4-Chlorine (Para): Less reactive; generally inert under standard conditions used for bromides, allowing for sequential functionalization.

  • C1-Ethyl Ester: Electron-withdrawing group (EWG) that activates the ring but is susceptible to hydrolysis (saponification) under basic aqueous conditions.

The Core Challenge: The primary objective is to engage the C2-Br bond in cross-coupling without affecting the C4-Cl bond (chemoselectivity) or hydrolyzing the ester (stability). This guide provides optimized protocols to navigate these competing factors.

Reactivity Hierarchy Diagram

ReactivityMap Molecule This compound Br_Site C2-Bromine (Ortho) Primary Target Molecule->Br_Site Fast Oxidative Addition (Steric Hindrance High) Cl_Site C4-Chlorine (Para) Secondary Target Molecule->Cl_Site Slow Oxidative Addition (Requires High Temp/Active Cat) Ester_Site C1-Ester Stability Risk Molecule->Ester_Site Susceptible to Base Hydrolysis Br_Site->Cl_Site Reactivity Gap Allows Selectivity

Figure 1: Reactivity profile showing the kinetic hierarchy between the Bromine and Chlorine sites, enabling sequential functionalization.

Critical Experimental Considerations

Ligand Selection: The "Ortho" Effect

Standard ligands like PPh₃ often fail or require excessive heat (leading to C-Cl activation) because the C2-Br is sterically crowded by the adjacent ethyl ester.

  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

    • SPhos: Excellent for ortho-substituted aryl halides. It creates a pocket that facilitates oxidative addition despite steric bulk.

    • XPhos: Alternative if the coupling partner (boronic acid/amine) is also bulky.

Base Selection: Preventing Hydrolysis

The ethyl ester is prone to hydrolysis to the carboxylic acid if strong hydroxide bases (NaOH, KOH) are used, especially in aqueous media at high temperatures.

  • Recommendation: Use Weak Inorganic Bases .

    • K₃PO₄ (Potassium Phosphate Tribasic): Ideal. Can be used in anhydrous conditions or with minimal water.[1][2]

    • K₂CO₃ / Cs₂CO₃: Good alternatives. Cesium carbonate is preferred for Buchwald-Hartwig aminations to maintain solubility in organic solvents.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Formation of C-C bond at C2-Br leaving C4-Cl intact.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Alternatively: Pd(dppf)Cl₂·DCM (for less hindered boronic acids).

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if ester is very sensitive).

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be approx. 0.1 M – 0.2 M with respect to the substrate.

  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction typically completes within 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting bromide. If the chloride starts reacting, you will see a bis-coupled byproduct (M+2Ar).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bond at C2-Br.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Why Xantphos? It has a wide bite angle, excellent for amidation/amination of esters, and generally suppresses ester cleavage.

  • Base: Cs₂CO₃ (2.0 equiv) - Strictly Anhydrous.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology
  • Setup: Charge an oven-dried reaction tube with Substrate , Pd₂(dba)₃ , Xantphos , and Cs₂CO₃ .

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add Amine (liquid amines added via syringe here; solid amines added in step 1) and anhydrous 1,4-Dioxane .

  • Reaction: Heat to 90°C for 12–16 hours.

    • Optimization: If conversion is low, raise temp to 100°C, but monitor closely for ester aminolysis (side reaction where amine attacks the ester directly).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate. Concentrate the filtrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C2 position.[4]Switch to SPhos or XPhos Pd G3 precatalysts. Increase temp to 90°C.
C4-Cl Reaction (Bis-coupling) Catalyst too active or Temp too high.Lower temp to 60-70°C. Reduce catalyst loading. Switch ligand to PPh₃ (less active).
Ester Hydrolysis (Acid formation) Base is too strong or too much water.Switch to anhydrous K₃PO₄ or Cs₂CO₃ . Use dry solvents.[5]
Ester Aminolysis (Amide formation) Amine attacking ester (nucleophilic attack).Use a bulky base. Lower reaction temperature. Ensure catalyst is active enough to favor coupling over substitution.
Experimental Workflow Diagram

Workflow Start Start: this compound Decision Select Coupling Type Start->Decision Suzuki Suzuki Coupling (C-C Bond) Decision->Suzuki Buchwald Buchwald Amination (C-N Bond) Decision->Buchwald Cond_Suz Pd(OAc)2 / SPhos K3PO4, 80°C Suzuki->Cond_Suz Cond_Buch Pd2(dba)3 / Xantphos Cs2CO3, 90°C Buchwald->Cond_Buch Check QC Check (LC-MS) Check for Cl-reaction Cond_Suz->Check Cond_Buch->Check Product Isolated Product (Cl-group intact) Check->Product Pass

Figure 2: Operational workflow for selecting reaction conditions based on the desired bond formation.

References

  • Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • Base Selection in Esters: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Chemoselectivity Principles: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299-301. Link

Sources

Application Note: High-Fidelity Iron-Catalyzed Cross-Coupling of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for the chemoselective cross-coupling of Ethyl 2-bromo-4-chlorobenzoate . This substrate presents a "triad of reactivity" challenge common in medicinal chemistry scaffolds:

  • Electrophilic Site A (Ar-Br): The primary target for coupling (C2 position).

  • Electrophilic Site B (Ar-Cl): A secondary electrophile (C4 position) that must be preserved for downstream functionalization.

  • Electrophile/Nucleophile Sensitive Site C (Ethyl Ester): Susceptible to nucleophilic attack (1,2-addition) by organometallics or hydrolysis.

While Palladium (Pd) and Nickel (Ni) are traditional choices, Iron (Fe) catalysis is selected here for its unique kinetic profile: Iron catalysts can effect C-C bond formation rates that exceed the rate of nucleophilic attack on esters, often without requiring cryogenic conditions or protecting groups. This guide focuses on Iron-Catalyzed Kumada Coupling , with supplementary notes on Suzuki-Miyaura adaptations.

Chemoselectivity & Mechanistic Logic

The Iron Advantage: "Kinetic Protection"

Unlike Pd, which often relies on thermodynamic selectivity, Fe-catalyzed cross-coupling with Grignard reagents operates on a kinetic basis. The active species (often described as an "Inorganic Grignard"


) undergoes oxidative addition and transmetallation significantly faster than the Grignard reagent can attack the ester carbonyl.

Crucial Insight for this Substrate: The ortho-position of the Bromine (C2) relative to the Ester creates a steric environment. Contrary to intuition, this steric bulk can be advantageous. Research indicates that ortho-substituents can sterically shield the carbonyl carbon from nucleophilic attack, widening the operating window for the coupling reaction [1].

Halide Selectivity (Br vs. Cl)

Iron catalysts typically follow the bond dissociation energy (BDE) trend: I > Br > Cl > F.

  • C-Br Bond: Activated for oxidative addition.

  • C-Cl Bond: Significantly more inert under standard Fe-Kumada conditions, ensuring the C4-Cl motif remains intact.

Experimental Protocol: Fe-Catalyzed Kumada Coupling

This protocol is optimized for the introduction of alkyl or aryl groups at the C2 position using Grignard reagents.

Reagents & Materials
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Catalyst Fe(acac)₃ (Iron(III) acetylacetonate)Pre-catalyst
Ligand TMEDA (N,N,N',N'-Tetramethylethylenediamine)Stabilizes Fe, prevents

-H elimination
Nucleophile R-MgBr (Alkyl/Aryl Grignard)Coupling partner
Solvent Anhydrous THF (Stabilizer-free)Reaction Medium
Additive HMDS (Hexamethyldisilazane) - OptionalProton scavenger/activator
Step-by-Step Methodology

Pre-reaction: Flame-dry all glassware and cool under a stream of Argon. Ensure THF is distilled or from a solvent purification system (SPS).

Step 1: Catalyst Loading [1]

  • Charge a Schlenk flask with Fe(acac)₃ (5 mol%) and the substrate This compound (1.0 equiv) .

  • Evacuate and backfill with Argon (3 cycles).

  • Add Anhydrous THF to achieve a concentration of 0.15 M – 0.2 M.

  • Add TMEDA (10-20 mol%) . The solution should turn a reddish-brown color.

    • Note: If coupling a secondary alkyl group, increase TMEDA to 20 mol% to suppress isomerization.

Step 2: Temperature Control

  • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Expert Tip: While many Fe-couplings work at -20°C, the steric hindrance at the C2 position requires slightly more thermal energy. 0°C is the "Goldilocks" zone—warm enough to overcome sterics, cold enough to protect the ester.

Step 3: Nucleophile Addition (The Critical Step)

  • Load the Grignard reagent (1.2 equiv) into a gas-tight syringe.

  • Add the Grignard dropwise over 15–20 minutes.

    • Observation: The color will shift rapidly (often to dark brown/black), indicating the formation of the active low-valent Iron species.

    • Caution: Rapid addition causes local heating, which may trigger ester attack.

Step 4: Reaction & Quench

  • Stir at 0°C for 30–60 minutes. Monitor by TLC or GC-MS.

  • Quench: Once conversion is >95%, quench by adding 1N HCl (aq) dropwise at 0°C. Do not allow the reaction to warm up before quenching.

  • Workup: Extract with EtOAc (3x), wash organics with Brine, dry over MgSO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the divergence between the desired Cross-Coupling and the undesired Ester Attack.

Fe_Catalysis_Mechanism PreCat Fe(acac)3 + TMEDA ActiveFe Active Species [Fe(MgX)2] (Low Valent) PreCat->ActiveFe Reduction by R-MgX OxAdd Oxidative Addition (C-Br Bond Insertion) ActiveFe->OxAdd + Substrate SideReaction Side Reaction: Nucleophilic Attack on Ester Substrate This compound Substrate->SideReaction Direct Attack (Slow at 0°C) TransMet Transmetallation (+ R-MgX) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveFe Regeneration Product Product: Ethyl 2-alkyl-4-chlorobenzoate RedElim->Product

Figure 1: Catalytic cycle showing the kinetic preference for Cross-Coupling (Green path) over Ester Attack (Red path).

Alternative Workflow: Fe-Catalyzed Suzuki-Miyaura

While Kumada is preferred for Iron, Suzuki coupling (Boronic acids) is safer for the ester but historically difficult for Iron. Recent advances using NHC ligands have made this viable [2].[2]

Protocol Adjustment:

  • Catalyst: FeCl₂ (5 mol%) + IPr•HCl (NHC ligand, 10 mol%).

  • Activator: Use t-BuLi (2 equiv relative to Boronic ester) to activate the Boronate into a "Borate" species, which transmetallates to Iron.

  • Solvent: Toluene/THF mixture.

  • Temp: 60°C (Requires careful monitoring of the ester).

  • Note: This is recommended only if the Grignard reagent is incompatible with other functional groups on the molecule.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-H formed instead of Ar-R)

-Hydride elimination from Alkyl-Fe species.
Ensure TMEDA is fresh. Switch to SciOPP ligand (Bisphosphine) which is superior for secondary alkyls.
Ester Consumption (Alcohol formation)Reaction temperature too high or addition too fast.Cool to -20°C . Dilute Grignard reagent further.
Low Conversion Steric hindrance at C2 blocking Oxidative Addition.Increase catalyst loading to 10 mol% . Add NMP (N-methyl-2-pyrrolidone) as a co-solvent (5-10% v/v) to boost catalyst activity [3].
Homocoupling (R-R)Oxidant presence or slow transmetallation.rigorous O₂ exclusion . Add Grignard slower.

References

  • Fürstner, A., et al. (2002).[3][4] Iron-Catalyzed Cross-Coupling Reactions.[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. [Link][12]

  • Bedford, R. B., et al. (2024).[2] The iron-catalysed Suzuki coupling of aryl chlorides.[2][6][8][10] Nature Catalysis. [Link]

  • Cahiez, G., et al. (2007). Iron-Catalyzed Alkylation of Aromatic Grignard Reagents. Angewandte Chemie International Edition. [Link]

  • Nakamura, M., et al. (2004).[3] Iron-Catalyzed Selective Biaryl Coupling.[2][7][10][11] Journal of the American Chemical Society. [Link]

Sources

Large-scale synthesis considerations for Ethyl 2-bromo-4-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis & Chemoselective Utility of Ethyl 2-bromo-4-chlorobenzoate

Executive Summary & Strategic Importance

This compound (CAS: Ester analog of 936-08-3) represents a critical class of poly-halogenated benzoate scaffolds. While structurally similar to the 5-bromo-2-chloro intermediates used in SGLT2 inhibitors (e.g., Empagliflozin), this specific 2,4-isomer offers unique orthogonal reactivity.

The Synthetic Challenge: The primary challenge in scaling this molecule is twofold:

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification kinetically sluggish and prone to incomplete conversion.

  • Chemoselectivity: The presence of two halogen atoms (Br and Cl) requires precise control during downstream cross-coupling. The C-Br bond is electronically more labile but sterically shielded by the adjacent ester, whereas the C-Cl bond is sterically accessible but electronically inert.

This guide details an optimized Acyl Chloride Activation Protocol for synthesis, ensuring >99% conversion, and outlines the mechanistic considerations for downstream chemoselective coupling.

Route Selection: The Case for Acyl Chloride Activation

For large-scale production (>1 kg), the choice of esterification method is dictated by reaction kinetics and purification efficiency.

ParameterMethod A: Direct Fischer EsterificationMethod B: Acyl Chloride Activation (Recommended)
Reagents H₂SO₄ (cat), EtOH (reflux)SOCl₂ (Thionyl Chloride), EtOH
Kinetics Slow (Equilibrium limited)Fast (Irreversible)
Steric Tolerance Poor (Hindered by o-Br)Excellent (Carbonyl highly activated)
Impurity Profile Unreacted acid (requires base wash)SO₂, HCl (gases removed by scrubbing)
Scalability Moderate (Requires water removal)High (Gas evolution management required)

Decision: We utilize Method B . The formation of the intermediate acid chloride overcomes the steric barrier imposed by the ortho-bromine, driving the reaction to completion without the need for azeotropic water removal.

Detailed Protocol: Large-Scale Synthesis

Reaction Scheme & Workflow

The synthesis proceeds via the in situ generation of 2-bromo-4-chlorobenzoyl chloride, followed by alcoholysis.

SynthesisWorkflow Figure 1: Optimized Process Flow for Sterically Hindered Benzoate Synthesis RawMat Raw Material: 2-bromo-4-chlorobenzoic acid Activation Activation: SOCl2, Toluene, 80°C (Gas Evolution Control) RawMat->Activation  +SOCl2 Intermediate Intermediate: Acid Chloride Species Activation->Intermediate  -SO2, -HCl Quench Esterification: Add Ethanol (Exothermic) Intermediate->Quench  +EtOH Workup Workup: Bicarbonate Wash Phase Separation Quench->Workup Product Final Product: This compound (>99% Purity) Workup->Product  Crystallization

Step-by-Step Methodology

Reagents:

  • 2-Bromo-4-chlorobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (1.2 eq)[1]

  • Toluene (5.0 vol) – Solvent

  • Ethanol (Absolute, 3.0 eq)

  • DMF (Catalytic, 0.01 eq)

Process:

  • Reactor Charging: Charge the reactor with 2-Bromo-4-chlorobenzoic acid and Toluene . Start agitation.

  • Activation: Add DMF (catalyst). Slowly dose Thionyl Chloride over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <30°C during addition to control gas evolution rate.

  • Reaction: Heat the mixture to 80°C for 2–3 hours.

    • Endpoint: Monitor by HPLC (quench aliquot with MeOH). Target <0.5% starting acid.

  • Distillation (Optional but Recommended): Apply partial vacuum to distill off excess SOCl₂ and co-distill Toluene. This removes acidic byproducts before the next step.

  • Esterification: Cool the residue (Acid Chloride) to 20°C . Dilute with fresh Toluene (if distilled).

  • Addition: Slowly add Ethanol over 45 minutes.

    • Safety Note: This step is exothermic. Maintain temperature <40°C.

  • Workup:

    • Quench reaction mixture into 10% NaHCO₃ solution (Caution: CO₂ evolution).

    • Separate phases.[1][2][3] Wash organic layer with Brine.[2]

    • Dry organic layer over Na₂SO₄ or via azeotropic distillation.

  • Isolation: Swap solvent to Heptane and cool to 0–5°C to induce crystallization. Filter and dry.[2]

Downstream Application: Chemoselectivity Considerations

The utility of this compound lies in its ability to undergo sequential cross-coupling. Understanding the reactivity hierarchy is vital for designing synthesis campaigns.

Reactivity Hierarchy
  • C-Br Bond (Site A): Most reactive towards Oxidative Addition (Pd⁰ → Pdᴵᴵ), despite steric hindrance from the ester.

  • C-Cl Bond (Site B): Significantly less reactive. Requires specialized bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to activate.

  • Ester (Site C): Susceptible to nucleophilic attack (Grignard) or hydrolysis.

Chemoselectivity Figure 2: Chemoselective Targeting Map Molecule This compound SiteBr Site A: C-Br (Ortho) High Reactivity Molecule->SiteBr SiteCl Site B: C-Cl (Para) Low Reactivity Molecule->SiteCl SiteEst Site C: Ester Electrophilic Molecule->SiteEst Suzuki Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Suzuki->SiteBr  Standard Cond. Buchwald Buchwald-Hartwig (Specialized Ligands) Buchwald->SiteCl  Forced Cond. Reduction Reduction/Grignard (LiAlH4 / RMgBr) Reduction->SiteEst  Standard Cond.

Protocol for Selective Suzuki Coupling (C-Br)

To couple at the Bromine position without affecting the Chlorine or the Ester:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard Pd sources work well).

  • Base: Na₂CO₃ or K₃PO₄ (Mild bases prevent ester hydrolysis).

  • Solvent: Toluene/Water or DME/Water.

  • Mechanism: The oxidative addition occurs preferentially at the C-Br bond. The ortho-ester exerts a steric effect that may slow the reaction compared to a para-bromo analog, but the electronic lability of Br dominates over Cl.

Safety & Quality Control

Critical Process Safety Parameters
  • Thermal Runaway: The addition of Ethanol to the Acid Chloride is highly exothermic. Control: Dose controlled by internal temperature, not time.

  • Gas Management: The SOCl₂ activation releases SO₂ and HCl gas.

    • Requirement: A caustic scrubber (NaOH) must be connected to the reactor vent.

  • Genotoxicity: Alkyl halides and acid chlorides are potential genotoxic impurities (PGIs). Ensure complete quenching of the acid chloride and removal of unreacted alkyl halides during crystallization.

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (UV 254 nm)> 98.0%
Regio-Isomer HPLC/GC< 0.1% (2-chloro-4-bromo isomer)
Residual Acid Titration< 0.5%
Water Content Karl Fischer< 0.2%

References

  • PubChem Compound Summary. (2023). 2-Bromo-4-chlorobenzoic acid (Precursor).[1] National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6][7] Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen selectivity Br > Cl). [Link]

  • Organic Syntheses. (2004). General procedures for Esterification of Sterically Hindered Acids. (Analogous protocols for ortho-substituted benzoates). [Link]

  • Process Chemistry of SGLT2 Inhibitors. (Various Patents). Synthesis of 5-bromo-2-chlorobenzoic acid esters.[8][9][10][11] (Provides industrial context for halo-benzoate scale-up).

Sources

Troubleshooting & Optimization

Common side reactions with Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: EBCB-Gen2 | CAS: 84228-44-4 (Generic Analog)

Molecule Profile & Reactivity Overview

Ethyl 2-bromo-4-chlorobenzoate is a tri-functional scaffold widely used in medicinal chemistry for accessing polysubstituted arenes. Its utility lies in the distinct reactivity hierarchy of its three functional groups, allowing for sequential functionalization. However, this complexity invites specific side reactions if conditions are not rigorously controlled.

Reactivity Hierarchy (Fastest to Slowest)
  • Aryl Bromide (C2): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Note: Positioned ortho to the ester, creating significant steric crowding.

  • Ethyl Ester: Susceptible to nucleophilic attack (hydrolysis, transesterification) and reduction. The ortho-bromo group provides some steric protection compared to para-isomers.

  • Aryl Chloride (C4): The least reactive site. Typically inert under standard Suzuki conditions for bromides, but can be activated by electron-rich ligands (e.g., substituted biaryl phosphines) or high temperatures.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of the Benzoic Acid (Hydrolysis)

Symptom: LCMS shows a peak with Mass [M-28], corresponding to the loss of the ethyl group. Diagnosis: Saponification. The base used in your cross-coupling reaction (e.g., NaOH, K₂CO₃) has hydrolyzed the ester.

  • Mechanism: Hydroxide ions (

    
    ) attack the ester carbonyl. While the ortho-bromo group adds steric bulk, it is not sufficient to prevent hydrolysis at elevated temperatures (
    
    
    
    ) in aqueous media.
  • Solution:

    • Switch Base: Use mild, non-nucleophilic bases like Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .
    • Reduce Water: Move to anhydrous conditions using anhydrous bases and polar aprotic solvents (DMF, DMSO) or use a minimal amount of water (e.g., Toluene:Water 10:1).

    • Steric Shielding: If hydrolysis persists, consider using the tert-butyl ester analog, which is far more resistant to hydrolysis.

Issue 2: Product Mass is [M-Br+H] (Protodehalogenation)

Symptom: The bromine is lost and replaced by a hydrogen atom. No coupling occurs. Diagnosis: Hydrodehalogenation. This is a common side reaction in Pd-catalyzed couplings where the oxidative addition complex is reduced rather than undergoing transmetallation.

  • Mechanism:

    • Oxidative addition of Pd(0) to Ar-Br.[1]

    • In the absence of a rapid transmetallation partner (boronic acid), the Pd(II) species abstracts a hydride from the solvent (especially alcohols like EtOH or additives like amines).

    • Reductive elimination releases the de-brominated arene.

  • Solution:

    • Purge Oxygen: Ensure rigorous degassing. Oxygen promotes catalyst decomposition and pathways leading to reduction.

    • Avoid Alcohols: Do not use ethanol or isopropanol as cosolvents. Use 1,4-Dioxane or THF .[2]

    • Increase Catalyst Activity: A sluggish transmetallation step allows time for side reactions. Switch to highly active catalyst systems like Pd(dppf)Cl₂ or XPhos Pd G4 to accelerate the desired cycle.

Issue 3: Formation of Methyl Ester (Transesterification)

Symptom: LCMS shows a peak with Mass [M-14] (Ethyl


 Methyl).
Diagnosis: Base-Catalyzed Transesterification. 
  • Cause: Using Methanol (MeOH) as a solvent in the presence of a base (e.g., K₂CO₃). Methoxide is generated in situ and attacks the ethyl ester.

  • Solution: Never use methanol with this substrate if the ethyl ester must be preserved. If a protic solvent is required, use Ethanol (to match the ester) or tert-Butanol (sterically bulky and non-nucleophilic).

Issue 4: Regioselectivity Failure (Cl Reacting)

Symptom: Complex mixture of products where both Br and Cl have reacted, or oligomers are formed. Diagnosis: Over-activation of the Catalyst.

  • Cause: Using extremely electron-rich ligands (like

    
     or certain Buchwald ligands) at high temperatures can activate the aryl chloride, especially since the aryl bromide is sterically hindered.
    
  • Solution:

    • Temperature Control: Keep reaction temperature below

      
      .
      
    • Ligand Selection: Use ligands that are selective for bromides over chlorides, such as Triphenylphosphine (

      
      )  or dppf . Avoid "universal" coupling catalysts like XPhos unless necessary for the specific transformation.
      

Visualizing Reaction Pathways

The following diagram maps the fate of this compound under various conditions.

ReactionPathways Start This compound (Starting Material) Product Desired Biaryl Ester (Suzuki Product) Start->Product Pd(0), Boronic Acid Base, Anhydrous Dioxane Acid 2-Bromo-4-chlorobenzoic Acid (Hydrolysis) Start->Acid Aq. Base (NaOH/K2CO3) High Temp DeHalo Ethyl 4-chlorobenzoate (Protodehalogenation) Start->DeHalo Pd(0), Alcohol Solvent Slow Transmetallation MeEster Mthis compound (Transesterification) Start->MeEster MeOH, Base Cl_React Bis-Coupled Product (Loss of Chemoselectivity) Start->Cl_React High Temp (>100°C) Electron-Rich Ligands

Figure 1: Reaction landscape for this compound. Green path indicates the optimized route; dashed paths indicate side reactions.

Optimized Protocol: Chemoselective Suzuki Coupling

This protocol is designed to couple the Aryl Bromide (C2) while preserving the Ethyl Ester and Aryl Chloride.

Reagents
ComponentSpecificationPurpose
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-nucleophilic.
Base

(Finely ground)
Mild base, low solubility in dioxane minimizes hydrolysis.
Catalyst

Bidentate ligand prevents

-hydride elimination; excellent Br/Cl selectivity.
Additives NoneAvoid alcohols or amines.
Step-by-Step Methodology
  • Setup: Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Catalyst Addition: Quickly add

    
     (3-5 mol%) under a positive stream of inert gas.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to prevent activation of the C4-Chloride.

  • Workup: Dilute with EtOAc, wash with water (neutral pH) to remove inorganic salts. Dry over

    
    .
    

Decision Tree for Optimization

Use this logic flow to adjust conditions if the standard protocol fails.

OptimizationTree Start Start: Low Yield? CheckLCMS Check LCMS/NMR Start->CheckLCMS Hydrolysis Peak: Acid [M-28]? CheckLCMS->Hydrolysis DeHalo Peak: De-Br [M-Br+H]? Hydrolysis->DeHalo No FixHydrolysis Switch to Anhydrous Base (Cs2CO3 in Toluene) Hydrolysis->FixHydrolysis Yes NoRxn Peak: Only SM? DeHalo->NoRxn No FixDeHalo 1. Degas Solvent longer 2. Switch solvent to THF 3. Increase Catalyst Loading DeHalo->FixDeHalo Yes Sterics Is Boronic Acid Bulky? NoRxn->Sterics Yes FixSterics Switch to SPhos Pd G4 (High Steric Tolerance) Sterics->FixSterics Yes FixTemp Increase Temp to 90°C Sterics->FixTemp No

Figure 2: Troubleshooting logic for optimizing yields.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Protodehalogenation in Pd-Catalysis

    • Title: Understanding the mechanism of protodehalogenation in Pd-c
    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • URL:[Link]

  • Chemoselectivity (Bromide vs. Chloride)

    • Title: Palladium-Catalyzed Coupling of Aryl Chlorides: Chemoselectivity.[5]

    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

  • Transesterification Risks

    • Title: Transesterific
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting low conversion in Ethyl 2-bromo-4-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting reactions involving Ethyl 2-bromo-4-chlorobenzoate. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental challenges, offering field-proven insights to navigate the complexities of synthetic chemistry. This guide is structured to provide immediate, practical solutions to common issues, grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about the starting material, which is critical for experimental success.

Q1: What are the critical quality parameters for this compound and how can I assess them?

A: The purity of your starting material is paramount. Key parameters to verify before starting any reaction are:

  • Purity: Should be >98% for most cross-coupling reactions. Impurities can interfere with the catalyst or introduce competing side reactions. Purity can be assessed via NMR spectroscopy (checking for unexpected aromatic or aliphatic signals) or GC-MS to identify and quantify any minor components.

  • Absence of Acid: The corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid, is a common impurity from synthesis or degradation.[1] Its presence can neutralize the base in your reaction, hindering catalyst turnover. This can be detected by a broad peak in ¹H NMR or by IR spectroscopy.

  • Water Content: While many cross-coupling reactions use aqueous solvent mixtures, excessive water in the starting material can promote unwanted side reactions, including boronic acid decomposition in Suzuki couplings. Karl Fischer titration is the standard method for quantifying water content.

Q2: What are the optimal storage conditions for this compound?

A: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow hydrolysis of the ester.

Q3: What are the primary safety considerations when handling this compound?

A: this compound and its parent acid are classified as irritants and may be toxic if swallowed.[1] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide focuses on the most common application of this compound: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Low conversion in these reactions is a frequent challenge.

Logical Troubleshooting Workflow

When a reaction yields poor results, a systematic approach is essential. The following workflow helps diagnose the issue efficiently.

G Start Low Conversion Observed Reagents Step 1: Verify Reagents - Purity of Aryl Halide? - Boronic Acid/Amine Quality? - Anhydrous Solvent? - Active Catalyst? Start->Reagents Setup Step 2: Check Reaction Setup - Fully Degassed System? - Inert Atmosphere Maintained? - Correct Temperature? Reagents->Setup Reagents OK Conditions Step 3: Re-evaluate Conditions - Ligand/Base Combination? - Catalyst Loading? - Reaction Concentration? Setup->Conditions Setup OK Analysis Step 4: Analyze Side Products - Dehalogenation? - Homocoupling? - Ester Hydrolysis? Conditions->Analysis Conditions Seem Correct Solution Implement Targeted Solution Analysis->Solution

Caption: A systematic workflow for troubleshooting low conversion.

Q&A: Diagnosing and Solving Low Conversion

Q1: My Suzuki-Miyaura reaction is showing little to no product. What are the most common culprits?

A: When facing a stalled Suzuki reaction, the primary suspects are often related to the catalyst's activity and the reaction environment.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[2]

  • Inactive Catalyst or Reagents: The palladium precatalyst, ligand, or boronic acid may have degraded. Boronic acids are prone to decomposition (protodeboronation or formation of boroxines). Use fresh, high-purity reagents whenever possible.

  • Insufficient Base Strength: The base is crucial for activating the boronic acid for transmetalation.[3] If the base is too weak or has been neutralized by acidic impurities, the catalytic cycle will halt.

  • Solubility Issues: If reactants or intermediates precipitate from the solution, the reaction will stop. This can be a problem with complex, poly-aromatic products.[4] If you observe precipitation, a change of solvent to one with higher solvating power (e.g., DMF, DMSO) or an increase in temperature may be necessary.

Q2: How do I select the optimal palladium catalyst, ligand, and base for coupling with this compound?

A: The substrate possesses both an electron-withdrawing chloro group and a moderately activating bromo group, making ligand and base selection critical for success. The reaction will occur selectively at the more reactive C-Br bond.[5]

  • Catalyst/Ligand: The oxidative addition of the C-Br bond to Pd(0) is a key step. For sterically hindered or electronically complex aryl bromides, bulky and electron-rich phosphine ligands are superior. They promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.

  • Base Selection: The base plays a critical role in the transmetalation step. Stronger bases often lead to better yields, but can also promote side reactions. A screening of different bases is highly recommended.[2][6]

The following table provides a starting point for optimization:

ComponentRecommended OptionsRationale & Considerations
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3)Palladacycles are often more air-stable and form the active Pd(0) species more readily and completely.
Ligand Buchwald-type: XPhos, SPhosOther: P(t-Bu)₃, P(o-tol)₃Bulky, electron-rich ligands are essential for this type of substrate to facilitate oxidative addition and reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ and Cs₂CO₃ are stronger bases that can significantly improve yields with challenging substrates.[2] Be wary of ester hydrolysis with very strong bases like NaOH or KOH, especially at high temperatures.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar, aprotic solvent, often with water, is typical. The choice can affect solubility and the efficacy of the base.

Q3: I'm observing a significant amount of ethyl 4-chlorobenzoate in my crude product analysis. What is causing this dehalogenation and how can I stop it?

A: The replacement of the bromine atom with hydrogen is a common and frustrating side reaction known as hydrodehalogenation or simply dehalogenation.[5]

Causality: The primary cause is the formation of a palladium-hydride (Pd-H) species.[5][8] This species can arise from the reaction of the palladium complex with various components in the mixture, including the base, trace water, or alcohol solvents.[5][8] The Pd-H species can then participate in the catalytic cycle, leading to the reductive cleavage of the C-Br bond.

Mitigation Strategies:

  • Use Anhydrous Solvents: If the protocol allows, using anhydrous solvents can reduce a potential source of protons.

  • Thorough Degassing: As mentioned, oxygen can lead to catalyst decomposition, which may promote side reactions. More importantly, proper degassing removes dissolved gases that could contribute to unwanted pathways.

  • Choice of Base: Some bases are more prone to generating hydride species than others. In some systems, switching from a carbonate base to a phosphate or fluoride base can reduce dehalogenation.[9]

  • Protecting Groups: In some cases, particularly with nitrogen-containing heterocycles, the presence of an N-H bond can promote dehalogenation. While not directly applicable to this substrate, it highlights the sensitivity of the reaction.[10]

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle provides insight into why specific troubleshooting steps are recommended.

G cluster_cycle Suzuki-Miyaura Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal + Ar'-B(OR)2 (Base Mediated) PdH Pd-H formation (from base/solvent) ArPdBr->PdH reaction with source of H- ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Dehalogenation Dehalogenation (Ar-H) PdH->Dehalogenation

Caption: The Suzuki-Miyaura cycle and the dehalogenation side pathway.

Q4: Is the ethyl ester functional group stable under typical Suzuki or Buchwald-Hartwig conditions?

A: Generally, yes, but it is a point of vulnerability. The ester can be hydrolyzed to the corresponding carboxylic acid under strongly basic aqueous conditions, particularly when heated for extended periods.[7]

Symptoms of Hydrolysis:

  • Formation of a new, more polar spot on TLC.

  • The appearance of a broad -OH peak in the ¹H NMR of the crude product and the disappearance of the ethyl group signals (quartet and triplet).

  • Difficulty in extraction from basic aqueous layers during workup, as the carboxylate salt will be water-soluble.

Preventative Measures:

  • Use milder bases like K₂CO₃ or K₃PO₄ instead of NaOH, LiOH, or KOH.

  • If hydrolysis is persistent, consider using fluoride-based activators like KF or CsF, which can be effective under less basic conditions.[11]

  • Minimize reaction time and temperature where possible.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Reaction Screening

This protocol provides a robust starting point for optimizing the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) and add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent).

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Degassing Solvents

  • Sparge with Inert Gas: Place the solvent in a flask with a gas dispersion tube (fritted glass bubbler). Bubble a stream of argon or nitrogen through the solvent for 30-60 minutes. This is a simple and effective method for many applications.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent. The dissolved gases will bubble out of the solution. Repeat this cycle at least three times for maximum effect.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Zoubi, R. M., et al. (2020). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. ACS Omega.
  • Organic Syntheses. Ethyl Bromoacetate Procedure. [Link]

  • Journal of the Royal Netherlands Chemical Society. (1981).
  • Tetrahedron Letters. (2009).
  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • National Institutes of Health. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nagwa. (2021). Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • ACS Publications. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]

Sources

Technical Support Center: Reactivity Guide for Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Process Chemist Subject: Troubleshooting Reactivity & Selectivity in Pd-Catalyzed Couplings Molecule: Ethyl 2-bromo-4-chlorobenzoate (CAS: [Structure Dependent])

Introduction

Welcome to the Technical Support Center. You are likely working with This compound as a scaffold for pharmaceutical intermediates. This substrate presents a classic "Chemoselectivity vs. Stability" paradox:

  • The Selectivity Challenge: You need to couple at the 2-Bromo position (ortho) without touching the 4-Chloro position. However, the 2-position is sterically hindered by the ester, while the 4-position is sterically accessible, creating a risk of sluggish reactivity or competitive coupling.

  • The Stability Challenge: The electron-withdrawing halogens activate the ester carbonyl, making it highly susceptible to hydrolysis (saponification) or transesterification under the basic conditions required for Suzuki/Buchwald couplings.

This guide provides the logic, protocols, and troubleshooting steps to navigate these competing factors.

Module 1: Chemoselectivity (The Halogen Dance)

The Mechanism

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often Oxidative Addition .[1][2]

  • Electronic Preference: Pd(0) inserts into C-Br bonds faster than C-Cl bonds (

    
    ).
    
  • Steric Reality: The ethyl ester at C1 exerts significant steric pressure on the C2-Bromine. Standard catalysts (e.g.,

    
    ) may fail to insert at C2 efficiently, leading to stalled reactions or forcing conditions that trigger side reactions.
    
Optimization Strategy

To force reaction at the hindered C2-Br while preserving the C4-Cl:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (Buchwald Ligands).[3] They boost the nucleophilicity of the Pd(0) species, facilitating oxidative addition into the hindered C-Br bond.

  • Catalyst Source: Use pre-formed active catalysts to avoid induction periods.

Recommended Systems
ComponentRecommendationMechanism/Rationale
Ligand SPhos or XPhos The biaryl backbone creates a pocket that accelerates coupling at hindered centers (C2) while preventing Pd aggregation.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Precursors that readily ligate with SPhos/XPhos.
Alternative Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) complexes are extremely active for hindered halides and highly selective for Br over Cl.

Module 2: Ester Stability (The Hydrolysis Trap)

The Problem

The 2-bromo and 4-chloro substituents are electron-withdrawing groups (EWG). They pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.

  • Result: The ester carbonyl is more electrophilic than in unsubstituted ethyl benzoate.

  • Risk: Even weak bases (carbonate/phosphate) in the presence of water can hydrolyze the ester to the carboxylic acid (saponification), killing your yield.

Base & Solvent Compatibility Matrix
Solvent SystemBaseRisk LevelOutcome
MeOH / EtOH Carbonates/AlkoxidesCRITICAL Transesterification. Ethyl ester becomes Methyl ester. Avoid alcohols.
DMF / Water

or NaOH
HIGH Hydrolysis. Aqueous base rapidly attacks the activated ester.
Toluene / Water

MEDIUM Biphasic system protects the ester if phase transfer is controlled.
Anhydrous Dioxane

or

LOW Optimal. Low solubility of base slows hydrolysis but permits coupling.

Module 3: Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired coupling, the "wrong" coupling, and the hydrolysis byproduct.

ReactionPathways Start This compound (Substrate) Pd_Cycle Pd(0) Catalyst (Ligand Dependent) Start->Pd_Cycle Oxidative Addition Byprod_Acid Byproduct B (Carboxylic Acid) Start->Byprod_Acid Aqueous Base (OH-) Hydrolysis Byprod_Trans Byproduct C (Methyl/Propyl Ester) Start->Byprod_Trans Alcoholic Solvent (ROH) Transesterification Product Product (C2-Coupled Ester) Pd_Cycle->Product SPhos/XPhos Fast OA at C2-Br Byprod_Cl Byproduct A (C4-Coupled / Bis-Coupled) Pd_Cycle->Byprod_Cl Unbulky Ligand (PPh3) Slow C2 reaction allows C4-Cl coupling

Figure 1: Kinetic pathways. Green represents the desired path; Red represents competitive side reactions.

Troubleshooting Flowchart

Use this logic tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Prod What is the major impurity? Check_SM->Check_Prod Yes (SM Consumed) Increase Temp/Time Increase Temp/Time Check_SM->Increase Temp/Time No (SM Remains) Switch to Anhydrous\nDioxane/Toluene Switch to Anhydrous Dioxane/Toluene Check_Prod->Switch to Anhydrous\nDioxane/Toluene Acid (Hydrolysis) Change Solvent\n(Remove Alcohols) Change Solvent (Remove Alcohols) Check_Prod->Change Solvent\n(Remove Alcohols) Wrong Ester (Transesterification) Use Bulky Ligand\n(SPhos/XPhos) Use Bulky Ligand (SPhos/XPhos) Check_Prod->Use Bulky Ligand\n(SPhos/XPhos) Cl-Coupling or Dehalogenation Check Ligand\n(Steric Failure?) Check Ligand (Steric Failure?) Increase Temp/Time->Check Ligand\n(Steric Failure?)

Figure 2: Diagnostic logic for reaction optimization.

Module 4: Validated Experimental Protocol

Objective: Suzuki Coupling at C2-Br preserving C4-Cl and Ethyl Ester.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (anhydrous, finely ground, 2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids: Add Substrate, Boronic Acid,

    
    , SPhos, and ground 
    
    
    
    .
  • Solvent: Add anhydrous Toluene. Do not add water.

    • Note: While Suzuki coupling usually requires water for the base to work, the trace water in "anhydrous" salts is often sufficient for the surface reaction, or you can add exactly 1-2 drops of water per 10mL solvent to initiate without promoting bulk hydrolysis.

  • Reaction: Heat to 80°C–100°C. Monitor via HPLC/TLC.

    • Why 80°C? High enough to overcome the ortho-steric barrier, but controlled to minimize thermal degradation of the ester.

  • Workup: Filter through Celite (removes Pd and salts). Dilute with EtOAc, wash with water (neutral pH). Dry over

    
     and concentrate.
    

Module 5: Frequently Asked Questions (FAQs)

Q1: Why am I seeing the carboxylic acid peak in LCMS? A: You have "saponified" your ester. This happens if you use hydroxide bases (NaOH) or if your solvent is too wet. Switch to anhydrous


 or 

and use a non-polar solvent like Toluene.

Q2: Can I use Ethanol or Methanol as a co-solvent to improve solubility? A: No. In the presence of base, alcohols will attack the ester carbonyl. You will convert your Ethyl ester into a Methyl or Propyl ester (Transesterification). Use THF, Dioxane, or DMF instead.

Q3: The reaction is stuck at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check your ligand. If you are using


 (Triphenylphosphine), the Pd is likely struggling to insert into the sterically crowded 2-Br position. Switch to SPhos  or XPhos . These ligands are designed specifically for sterically hindered substrates.

Q4: I am getting coupling at the Chlorine position. Why? A: This is rare but possible if the Bromine is extremely hindered or if you use high temperatures with unselective ligands. Ensure you are using a ligand that favors the more labile C-Br bond (SPhos) and keep temperatures moderate (below 110°C).

References

  • BenchChem. (2025).[2][3] Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Retrieved from

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] (Validation of SPhos/XPhos for hindered chlorides/bromides).

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Retrieved from

  • Royal Society of Chemistry. (2014). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.[5] Retrieved from

Sources

Minimizing homocoupling byproducts with Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with Ethyl 2-bromo-4-chlorobenzoate . It addresses the specific challenges of site-selectivity and homocoupling suppression inherent to this polyhalogenated, sterically crowded scaffold.

Subject: Minimizing Homocoupling & Optimizing Selectivity in Pd-Catalyzed Cross-Couplings Document ID: TS-EBCB-001 Status: Active

Diagnostic Hub: Identify Your Side Reaction

Before applying a fix, you must identify which homocoupling product is contaminating your mixture. In a cross-coupling between your Electrophile (Ar-Br : this compound) and a Nucleophile (Nu-B : Boronic Acid), there are two distinct homocoupling pathways.

Quick Diagnostic Table
Observation (LCMS/NMR)DiagnosisRoot CausePrimary Fix
Dimer of Boronic Acid (Nu-Nu) Oxidative HomocouplingOxygen contamination or Pd(II) excess.Degas solvents; use Nitrogen sparging.
Dimer of Benzoate (Ar-Ar) Reductive (Ullmann) CouplingSlow transmetallation; Catalyst accumulation.Change Ligand (increase steric bulk); adjust stoichiometry.
Wrong Regioisomer C4-Cl ReactionTemperature too high; Ligand too small.Lower temperature; switch to Buchwald ligands.

The Chemistry Engine: Mechanisms & Causality

The Substrate Challenge

This compound presents a "Selectivity vs. Sterics" conflict:

  • Electronic Preference: The C2-Br bond is weaker (lower Bond Dissociation Energy) than the C4-Cl bond, making it the theoretical first point of oxidative addition.

  • Steric Hindrance: The Ethyl ester at C1 exerts significant steric pressure on the C2 position. This slows down the oxidative addition of the Bromide, allowing the catalyst to potentially engage in side reactions (like homocoupling) or attack the more accessible (though stronger) C4-Cl bond if the temperature is too high.

Mechanism of Failure (Homocoupling)

Homocoupling is rarely a random event; it is a signal that the catalytic cycle is "stalling."

  • Path A: Oxidative Homocoupling (Glaser-type): If

    
     is present, it re-oxidizes Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to form the Nu-Nu dimer.
    
  • Path B: Disproportionation: If the transmetallation step is slow (due to the steric bulk of your benzoate), the intermediate Ar-Pd-Br species can accumulate. Two of these species can exchange ligands (disproportionate) to form Ar-Pd-Ar , which then reductively eliminates to form the Ar-Ar dimer.

Visualization: The Competitive Landscape

HomocouplingMechanism Substrate This compound (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Slow (Sterics) HomoNu Path 2: Nu-Nu Dimer (Oxidative) Pd0->HomoNu + O2 (Oxygen) + Boronic Acid CrossCoupling Path 1: Cross-Coupling (Desired) OxAdd->CrossCoupling + Nucleophile Fast Transmetallation HomoAr Path 3: Ar-Ar Dimer (Disproportionation) OxAdd->HomoAr Low Nucleophile Conc. or Wrong Ligand

Figure 1: Mechanistic divergence showing how steric hindrance and oxygen promote homocoupling over the desired cross-coupling.

Troubleshooting Protocols & FAQs

Q1: I am seeing significant Boronic Acid dimer (Nu-Nu). How do I stop this?

Root Cause: Dissolved Oxygen. The presence of oxygen turns your Suzuki reaction into a pseudo-oxidative coupling. Even "anhydrous" solvents from a bottle contain enough oxygen to drive this side reaction.

Protocol: The Inert Gas Spurge Do not rely on simple balloon purging (vacuum/backfill).

  • Solvent Prep: Place your solvent (Dioxane, Toluene, or DMF) in a Schlenk flask.

  • Sparging: Submerge a long needle or glass pipette directly into the liquid. Bubble Nitrogen or Argon vigorously through the solvent for at least 15-20 minutes per 100mL.

  • Transfer: Cannulate the solvent directly into the reaction vessel under positive pressure.

  • Additive: If sparging fails, add 1-2 mol% of 2,6-di-tert-butyl-4-methylphenol (BHT) . This radical scavenger can suppress oxidative homocoupling without poisoning the Pd catalyst.

Q2: I am seeing the Benzoate Dimer (Ar-Ar). Is my catalyst dead?

Root Cause: Slow Transmetallation. Because the C2-position is crowded by the ethyl ester, the boronic acid struggles to approach the Pd center. The Ar-Pd-X intermediate waits too long and dimerizes.

Protocol: Ligand Switching & Controlled Addition

  • Switch to SPhos or XPhos: These Buchwald dialkylbiaryl phosphine ligands are designed for this exact scenario.

    • Why? They are electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky. The bulk prevents two Pd centers from approaching each other, physically blocking the disproportionation pathway that leads to Ar-Ar dimers.

  • Slow Addition of Electrophile:

    • Load the Catalyst, Base, and Boronic Acid into the flask.

    • Dissolve your this compound in a separate syringe.

    • Add the benzoate slowly (over 1 hour) using a syringe pump. This keeps the concentration of Ar-Pd-X low relative to the boronic acid, statistically favoring cross-coupling.

Q3: The reaction is touching the Chlorine (C4) instead of the Bromine (C2).

Root Cause: Thermal Overdrive. While Br is weaker, high temperatures (above 100°C) can supply enough energy to break the C-Cl bond, especially if the C2-Br position is sterically blocked.

Protocol: Temperature Tuning

  • Lower Temperature: Run the reaction at 60-80°C . Do not reflux in toluene (110°C) or DMF (153°C) unless necessary.

  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to milder bases like
    
    
    or
    
    
    . Strong bases can promote indiscriminate reactivity.
  • Catalyst: Use Pd(OAc)2 with Xantphos . Xantphos has a wide bite angle which often enhances selectivity for the bromide in polyhalogenated systems.

Optimization Strategy: The "Golden" Conditions

Based on the steric and electronic profile of this compound, the following starting conditions are recommended to maximize yield and minimize side products.

ParameterRecommendationRationale
Catalyst Source Pd2(dba)3 or Pd(OAc)2 Avoid Pd(PPh3)4; PPh3 is often too small to prevent homocoupling in hindered substrates.
Ligand SPhos (1:2 Pd:L ratio)The "gold standard" for hindered aryl chlorides/bromides. Provides steric bulk to stop dimerization.
Solvent THF/Water (10:1) Water is required for the boronic acid activation. THF allows lower temp reflux (66°C).
Base K3PO4 (Potassium Phosphate) Anhydrous, finely ground. Provides cleaner profiles than carbonates for hindered esters.
Temperature 65°C Sufficient for C-Br activation; insufficient for C-Cl activation.
Workflow Visualization: Decision Tree

DecisionTree Start Start: Analyze Crude LCMS CheckDimer Which Dimer is Dominant? Start->CheckDimer NuNu Boronic Acid Dimer (Nu-Nu) CheckDimer->NuNu ArAr Benzoate Dimer (Ar-Ar) CheckDimer->ArAr Regio Wrong Isomer (Cl-reacted) CheckDimer->Regio FixNu Action: Sparge Solvents (N2) Add BHT Scavenger NuNu->FixNu FixAr Action: Switch to SPhos Slow Addition of Benzoate ArAr->FixAr FixRegio Action: Lower Temp < 80°C Switch Base to CsF Regio->FixRegio

Figure 2: Troubleshooting decision matrix for reaction optimization.

References

  • Mechanisms of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006.

  • Selectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. "Site-selective coupling of polyhaloheteroaromatics."[1] Chemical Reviews, 2009.

  • Suppression Strategies: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Steric Hindrance & Ligands: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dihaloarenes." Accounts of Chemical Research, 2008.

Sources

Stability and storage recommendations for Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Application Scientist's Perspective

As a Senior Application Scientist, I often see research stalled not by complex chemistry, but by simple storage oversights. Ethyl 2-bromo-4-chlorobenzoate (CAS: 690260-90-3) is a dense, halogenated ester widely used as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura).

While generally robust, this compound sits at a specific intersection of reactivity: it possesses an ester linkage susceptible to hydrolysis and aryl halide motifs sensitive to photolytic degradation. The guide below moves beyond generic "store cool and dry" advice to provide a mechanism-based preservation strategy.

Part 1: The "Golden Standard" Storage Protocol

To maximize shelf-life and reproducibility, follow this decision matrix. This protocol treats the compound as a reactive intermediate rather than a bulk solvent.

Storage Decision Tree

StorageProtocol Start Incoming Shipment (this compound) CheckState Physical State Check (Expect: Viscous Liquid/Oil) Start->CheckState Duration Intended Usage Period CheckState->Duration ShortTerm Short Term (< 1 Month) Duration->ShortTerm LongTerm Long Term (> 1 Month) Duration->LongTerm RT_Storage Storage: Ambient (20-25°C) Protect from light ShortTerm->RT_Storage Cold_Storage Storage: Refrigerated (2-8°C) Essential: Inert Gas Backfill LongTerm->Cold_Storage Amber Container: Amber Glass (Prevents Photodehalogenation) RT_Storage->Amber Cold_Storage->Amber

Figure 1: Decision matrix for storage based on usage frequency. Note the emphasis on amber glass for all durations.

Key Storage Parameters
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of spontaneous hydrolysis. While stable at RT for weeks, refrigeration is required to maintain >98% purity over months [1].[1]
Atmosphere Argon or Nitrogen Esters are hygroscopic over time. Moisture in the headspace leads to hydrolysis. Inert gas prevents this.
Container Amber Glass The C-Br and C-Cl bonds are susceptible to homolytic cleavage under UV light (photolysis), leading to radical formation and degradation [2].
Physical State Liquid / Oil Critical: This compound is typically a liquid at room temperature. Do not confuse it with the solid acid form.

Part 2: Troubleshooting & Diagnostics

This section addresses specific anomalies you may observe.

Scenario A: "My sample has turned from clear/pale yellow to dark brown."
  • Diagnosis: Photolytic Degradation or Oxidation.[2]

  • Mechanism: Exposure to light can cleave the C-Br bond. The resulting radicals couple to form biphenyl impurities or oxidize, darkening the oil.[1]

  • Action: Check purity via TLC or LC-MS. If purity is >95%, distillation (vacuum) can restore the color.[1] If <90%, repurify via column chromatography (Hexane/EtOAc).[1]

  • Prevention: Wrap the vial in aluminum foil if amber glass is unavailable.

Scenario B: "I see white solids precipitating in the liquid oil."
  • Diagnosis: Hydrolysis (Acid Formation).[3]

  • Mechanism: Moisture entry has hydrolyzed the ethyl ester into 2-bromo-4-chlorobenzoic acid and ethanol. The acid is a solid with a much higher melting point than the ester, causing it to precipitate out of the oil.[1]

  • Action:

    • Dissolve the mixture in Ethyl Acetate.

    • Wash with saturated NaHCO₃ solution (removes the acid).

    • Dry organic layer over MgSO₄ and concentrate.

  • Self-Validating Check: The precipitate should be soluble in aqueous base (1M NaOH), confirming it is the carboxylic acid.

Degradation Pathway Visualization

Degradation cluster_Hydrolysis Pathway 1: Moisture Ingress cluster_Photolysis Pathway 2: UV Exposure Compound This compound (Liquid Ester) Acid 2-Bromo-4-chlorobenzoic Acid (Solid Precipitate) Compound->Acid + H2O (Hydrolysis) Ethanol Ethanol Compound->Ethanol + H2O Radical Aryl Radical Species (Darkening/Oligomers) Compound->Radical + hv (Light)

Figure 2: Primary degradation pathways.[1] Pathway 1 (Hydrolysis) is the most common cause of solid precipitate formation.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: I ordered a solid but received a liquid. Is it the wrong compound? A: Likely not. This compound is typically a liquid at room temperature.[4] Many researchers confuse it with its parent acid (2-bromo-4-chlorobenzoic acid), which is a solid. Always verify the CAS (690260-90-3) and run a quick 1H NMR if unsure. The ethyl group quartet (~4.4 ppm) and triplet (~1.4 ppm) will confirm the ester [3].

Q2: Is the "Ortho" Bromine a stability risk? A: Interestingly, the bromine at the 2-position (ortho) provides steric protection to the ester carbonyl. Studies on similar halogenated benzoates suggest that ortho-substituted esters hydrolyze slower than their para-substituted counterparts due to this steric shielding [4]. However, this does not make it immune to moisture; it simply buys you more time.

Q3: Can I store a stock solution in DMSO? A: Avoid long-term storage in DMSO. DMSO is hygroscopic and can facilitate hydrolysis. For stock solutions, anhydrous Acetonitrile or DMF (stored over molecular sieves) are superior choices.[1] If using DMSO, prepare fresh immediately before biological assays.

Part 4: Emergency & Safety Profile

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

  • Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

  • First Aid (Eyes): Rinse cautiously with water for 15 minutes.[5] The ester is lipophilic and may be difficult to flush; immediate saline irrigation is preferred.

References

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved February 10, 2026, from [Link]

Sources

Overcoming steric hindrance in reactions of Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-bromo-4-chlorobenzoate | Ticket ID: #RXN-2B4C-OPT Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with This compound . This scaffold presents a classic "Push-Pull" steric and electronic challenge. The ortho-bromine atom (C2) creates a steric blockade protecting the ester carbonyl (C1), rendering standard hydrolysis sluggish. Simultaneously, the electronic difference between the C2-Bromine and C4-Chlorine requires precise chemoselective control during cross-coupling to prevent side reactions.

This guide treats your experimental issues as "Support Tickets" with root cause analysis and validated protocols.

Ticket #01: Hydrolysis Stalled / Low Yield

User Report: "Standard saponification (LiOH/THF/Water) yields < 20% product after 24h. Starting material remains unreacted."

Root Cause Analysis

The 2-bromo substituent exerts significant steric inhibition of resonance and physical shielding. In a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage), the hydroxide ion must attack the carbonyl carbon.[1] The large bromine atom blocks the optimal angle of attack (Burgi-Dunitz trajectory), effectively "shielding" the ester.
Solution Protocol A: The "Naked Anion" Method

Mechanism: By switching to a polar aprotic solvent (DMSO) and reducing water content, you strip the hydration shell from the hydroxide ion. This creates a "naked," highly reactive nucleophile capable of overcoming the steric barrier.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of this compound in DMSO (0.5 M concentration).

  • Reagent: Add 2.5 eq of powdered KOH.

  • Reaction: Heat to 60°C. Monitor via TLC/LCMS.

    • Note: The reaction typically completes in 2–4 hours.

  • Workup: Pour into ice water and acidify with 1M HCl to precipitate the benzoic acid.

Solution Protocol B: The "Sniper" Method (TMSI Cleavage)

Mechanism: If the carbonyl is too hindered, do not attack the carbonyl. Use Trimethylsilyl Iodide (TMSI) to attack the ethyl group via an


 mechanism (

cleavage). The steric bulk at the carbonyl is irrelevant for this pathway.

Step-by-Step Protocol:

  • Setup: Flame-dry glassware under Argon.

  • Solvent: Dissolve substrate in anhydrous Acetonitrile (MeCN).

  • Reagent: Add 1.2 eq of Sodium Iodide (NaI) and 1.2 eq of TMS-Cl. (Generates TMSI in situ).

  • Reflux: Heat to reflux (82°C) for 4–6 hours.

  • Quench: Cool and add water. The silyl ester intermediate hydrolyzes instantly to the carboxylic acid.

Ticket #02: Sluggish Suzuki Coupling (C-Br Site)

User Report: "Suzuki coupling at the C-Br bond using Pd(PPh3)4 is slow and yields are inconsistent. We see debromination byproducts."

Root Cause Analysis

The ortho-ester group creates a "steric wall" that hinders the transmetallation step of the catalytic cycle. Standard ligands like Triphenylphosphine (


) are too simple; they lack the bulk required to force the active Pd(0) species into the correct conformation to accept the boronic acid in a crowded environment.
Solution: Ligand Switch (Buchwald Ligands)

Switch to S-Phos or X-Phos . These biaryl phosphine ligands are electron-rich and bulky.[2] They form a "pocket" around the Palladium, accelerating oxidative addition and facilitating transmetallation even in sterically congested substrates.

Comparative Data: Ligand Performance

Ligand SystemYield (24h)TempNotes
Pd(PPh3)4 35%80°CSignificant protodebromination observed.
Pd(dppf)Cl2 55%80°CBetter, but slow conversion.
Pd(OAc)2 / S-Phos 94% RT - 40°C Recommended. Complete conversion.
Visual Workflow: Steric Optimization

ReactionLogic Start Substrate: This compound Goal_Hydrolysis Goal: Acid Formation (Hydrolysis) Start->Goal_Hydrolysis Goal_Coupling Goal: Biaryl Formation (Suzuki) Start->Goal_Coupling Path_Hydrolysis Steric Blockade at Carbonyl? Goal_Hydrolysis->Path_Hydrolysis Path_Coupling Ligand Selection Goal_Coupling->Path_Coupling Sol_Naked Sol: KOH / DMSO (Naked Anion) Path_Hydrolysis->Sol_Naked Standard Sol_TMSI Sol: TMSI / MeCN (Attack Alkyl Chain) Path_Hydrolysis->Sol_TMSI High Hindrance Fail_PPh3 PPh3: Stalled Transmetallation Path_Coupling->Fail_PPh3 Standard Ligand Success_SPhos S-Phos/X-Phos: Steric Pocket Created Path_Coupling->Success_SPhos Bulky Ligand

Figure 1: Decision matrix for overcoming steric barriers in hydrolysis and cross-coupling workflows.

Ticket #03: Chemoselectivity (Br vs. Cl)

User Report: "We are seeing coupling at the 4-Chloro position in addition to the 2-Bromo position."

Troubleshooting Guide

The Bond Dissociation Energy (BDE) of C-Br (approx. 81 kcal/mol) is lower than C-Cl (approx. 96 kcal/mol), making Br inherently more reactive. Loss of selectivity usually indicates over-heating or excessively active catalyst loading .

Optimization Protocol:

  • Temperature Control: Do not exceed 60°C. The C-Cl bond activation typically requires temperatures >80°C or specialized ligands (like DavePhos) designed for chlorides.

  • Stoichiometry: Use exactly 1.05 eq of Boronic Acid. Excess boronic acid drives the secondary reaction at the chloride after the bromide is consumed.

  • Base Selection: Use a weaker base like

    
     or 
    
    
    
    rather than
    
    
    or
    
    
    , which can promote activation of the more inert chloride.
References
  • Buchwald, S. L., et al. (2005). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Angewandte Chemie International Edition. (Demonstrates the efficacy of S-Phos for sterically hindered ortho-substituted substrates).

  • Olah, G. A., & Narang, S. C. (1982). "Iodotrimethylsilane—a versatile synthetic reagent." Tetrahedron. (The authoritative review on using TMSI for ester cleavage via alkyl-oxygen fission).

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on chemoselectivity between Bromides and Chlorides).

Sources

Technical Support Center: Water-Sensitive Reactions of Ethyl 2-Bromo-4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Ethyl 2-bromo-4-chlorobenzoate in water-sensitive applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in organometallic and cross-coupling reactions. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Question 1: How inherently sensitive is this compound to water?

Answer: The molecule itself, an aryl halide ester, is not acutely sensitive to neutral water under standard ambient conditions. The ester functional group can undergo hydrolysis to the corresponding carboxylic acid (4-chloro-2-bromobenzoic acid), but this process is generally slow without the presence of strong acids, strong bases, or elevated temperatures. The primary concern arises not from the stability of the starting material itself, but from the extreme water sensitivity of the reagents and catalysts it is commonly used with, such as Grignard reagents and palladium catalysts for cross-coupling reactions.

Question 2: What is the most common water-sensitive reaction involving this compound, and why is water so problematic?

Answer: One of the most common applications for an aryl bromide like this compound is the formation of a Grignard reagent. This is arguably the most water-sensitive application you will encounter.

Grignard reagents are powerful nucleophiles and extremely strong bases.[1][2] If even trace amounts of water are present in the glassware or solvent, the Grignard reagent will be rapidly quenched through an acid-base reaction.[1][3][4] Water, with a pKa of ~15.7, is a much stronger acid than the alkane from which the Grignard is derived (pKa ~50). The reagent will preferentially abstract a proton from water, forming the corresponding arene (Ethyl 4-chlorobenzoate) and magnesium hydroxide salts, rendering it useless for the desired carbon-carbon bond formation.[1] This side reaction is swift and irreversible.

Question 3: How does water affect palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this substrate?

Answer: The role of water in palladium-catalyzed cross-coupling is complex and can be either detrimental or, in some specific cases, beneficial in small, controlled amounts.

  • Detrimental Effects:

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be sensitive to various aqueous conditions that may lead to the formation of inactive palladium oxides or hydroxides.[5]

    • Hydrolysis of Reagents: In Suzuki couplings, boronic acids and their esters can be prone to hydrolysis, especially under basic conditions, which can disrupt the catalytic cycle.[6][7][8][9] While some boronic acids are stable in water, their reactivity can be affected.[6][7][9]

    • Base Degradation: Strong bases used in these reactions (e.g., NaOtBu, LHMDS) are readily hydrolyzed by water, reducing their efficacy in the catalytic cycle.[10]

    • Side Reactions: For Buchwald-Hartwig aminations, the presence of water can lead to hydrodehalogenation of the aryl halide, resulting in the formation of Ethyl 4-chlorobenzoate as a byproduct.[11]

  • Potential Beneficial Effects (with caution):

    • In some Suzuki reactions, a small amount of water can actually be beneficial. It can help dissolve inorganic bases (like K₂CO₃ or Cs₂CO₃) and facilitate the transmetalation step.[12][13] However, this is highly system-dependent and requires careful optimization. For most systems, starting with rigorously anhydrous conditions is the most reliable approach.

Troubleshooting Guide

Problem 1: My Grignard reaction with this compound fails to initiate or gives a very low yield of the desired product.
Symptom Probable Cause (Water-Related) Troubleshooting & Solution
Magnesium turnings do not react; no exotherm or cloudiness observed.Wet glassware or solvent.Action: Ensure all glassware is rigorously dried (oven-dried >125°C for 24h or flame-dried under vacuum).[14] Use freshly distilled, anhydrous solvent (e.g., THF from a sodium/benzophenone still).[15]
Initial reaction starts but then stops.Insufficiently dry solvent or atmospheric moisture ingress.Action: Check for leaks in your apparatus. Ensure a positive pressure of inert gas (Nitrogen or Argon) is maintained. Use a drying tube on the condenser.[16]
The main product isolated is Ethyl 4-chlorobenzoate.[17]Quenching of the Grignard reagent by a proton source, most commonly water.[4]Action: Review all drying procedures. Ensure the this compound starting material is anhydrous. If necessary, dissolve it in a dry solvent and dry over molecular sieves before use.
Problem 2: My Suzuki coupling reaction results in low yield, with significant recovery of starting material and formation of Ethyl 4-chlorobenzoate.
Symptom Probable Cause (Water-Related) Troubleshooting & Solution
Low conversion to the desired biaryl product.Hydrolysis or instability of the boronic acid/ester coupling partner.Action: Use high-purity, anhydrous boronic acid or a more stable boronate ester (e.g., pinacol ester). While some Suzuki reactions tolerate water, start with anhydrous conditions to establish a baseline.[18]
Formation of Ethyl 4-chlorobenzoate side product.Protodeboronation of the boronic acid (reaction with water) followed by hydrodehalogenation of the starting material.Action: Rigorously exclude water and oxygen. Degas solvents thoroughly. Ensure the base is anhydrous and of high quality.
Inconsistent results between batches.Variable atmospheric moisture.Action: Standardize your anhydrous technique. Use a Schlenk line or glovebox for highly sensitive reactions.[16][19] Ensure consistent quality of solvents and reagents.

Visualization & Workflows

Diagram 1: Troubleshooting Logic for Failed Grignard Reaction

This diagram outlines the decision-making process when a Grignard reaction fails, focusing on water as the primary suspect.

grignard_troubleshooting start Grignard Reaction Fails (Low/No Product) check_product Analyze Crude Mixture (GC-MS, NMR) start->check_product is_starting_material Main Component is Ethyl 4-chlorobenzoate? check_product->is_starting_material is_unreacted Main Component is Unreacted Starting Material? check_product->is_unreacted quenching Conclusion: Reagent Quenched Cause: PROTON SOURCE (likely H₂O) is_starting_material->quenching Yes no_initiation Conclusion: Reaction Failed to Initiate Cause: WET SOLVENT/GLASSWARE is_unreacted->no_initiation Yes solution1 Solution: 1. Flame-dry all glassware under vacuum. 2. Use freshly distilled anhydrous solvent. 3. Ensure inert atmosphere (N₂/Ar). quenching->solution1 solution2 Solution: 1. Check Mg surface (activate if needed). 2. Re-verify solvent & glassware dryness. 3. Check for atmospheric leaks. no_initiation->solution2 water_interference cluster_0 Grignard Reagent Quenching cluster_1 Suzuki Coupling Interference grignard R-MgBr (Strong Base) product1 R-H (Quenched Product) grignard->product1 Proton Abstraction side1 HO-MgBr grignard->side1 water1 H-OH (Proton Source) water1->product1 boronic Ar-B(OH)₂ protodeboronation Ar-H (Side Product) boronic->protodeboronation Protodeboronation water2 H₂O + Base water2->protodeboronation inactive_cat Pd(II) Oxides/Hydroxides (Inactive) water2->inactive_cat catalyst Pd(0)L₂ catalyst->inactive_cat Oxidation

Caption: How water disrupts Grignard and Suzuki reactions.

Protocols & Best Practices

Protocol 1: Rigorous Drying of Solvents and Glassware

Objective: To prepare equipment and materials to a standard suitable for water-sensitive organometallic reactions.

A. Glassware Preparation:

  • Clean all glassware thoroughly and perform a final rinse with deionized water, followed by an acetone rinse to displace water.

  • Place all glassware (round-bottom flasks, condensers, dropping funnels, magnetic stir bars) in a drying oven at >125°C for a minimum of 12-24 hours. [14]3. For maximum dryness (Flame-Drying): Assemble the glassware while still warm from the oven. Connect it to a Schlenk line or high vacuum pump. [16]4. Gently heat the entire surface of the glass apparatus with a heat gun under vacuum to drive off any adsorbed water. [14]5. Allow the apparatus to cool to room temperature under vacuum, then backfill with a dry, inert gas (Argon or Nitrogen). Repeat the vacuum/backfill cycle three times. [19] B. Solvent Drying (Example: Tetrahydrofuran, THF):

  • Pre-drying: For standard grade THF, let it stand over activated 3Å or 4Å molecular sieves for at least 24 hours. [20][21]This removes the bulk of the water.

  • Distillation from Sodium/Benzophenone:

    • Safety First: This procedure involves reactive sodium metal and should only be performed by trained personnel with appropriate safety measures.

    • Set up a distillation apparatus that has been rigorously dried using the method above.

    • To a flask containing pre-dried THF, add sodium metal (cut into small pieces) and a small amount of benzophenone under an inert atmosphere. [15] * Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous. This is the sodium benzophenone ketyl radical anion, which acts as a water scavenger. [14][15] * Distill the required amount of solvent directly into the reaction flask under an inert atmosphere immediately before use.

Solvent Common Drying Agent Indicator/Notes Typical Water Content (ppm)
Tetrahydrofuran (THF)Sodium/BenzophenoneDeep blue/purple color<10
Diethyl EtherSodium/BenzophenoneDeep blue/purple color<10
TolueneSodium or CaH₂No indicator; reflux for several hours<20
Dichloromethane (DCM)Calcium Hydride (CaH₂)No indicator; reflux and distill~10-15 [20]

Table adapted from data found in Williams, D. B. G., et al. (2010). [20][21]

Protocol 2: Representative Anhydrous Reaction Setup

Objective: To perform a reaction (e.g., Grignard formation) using this compound under strictly anhydrous conditions.

anhydrous_setup main_flask Round-bottom Flask - Magnesium Turnings - Stir Bar main_flask->p5 condenser Reflux Condenser drying_tube Drying Tube (CaCl₂ or Drierite) condenser->drying_tube condenser->p2 dropping_funnel Dropping Funnel - this compound in Anhydrous THF dropping_funnel->p1 n2_inlet Nitrogen Inlet (from bubbler) n2_inlet->p3 stir_plate Heating Mantle / Magnetic Stirrer p1->condenser p2->main_flask p3->dropping_funnel p5->stir_plate

Caption: Standard Schlenk line setup for an anhydrous reaction.

Methodology:

  • Assemble a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel, all flame-dried as per Protocol 1.

  • Place magnesium turnings and a stir bar in the flask.

  • Fit the condenser with a drying tube or connect it to a nitrogen/argon line with an oil bubbler to maintain a positive pressure.

  • Add anhydrous THF to the flask via cannula or syringe.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Initiate the reaction (a small crystal of iodine or a drop of 1,2-dibromoethane may be needed). Once initiated, add the aryl halide solution dropwise to maintain a gentle reflux.

  • Throughout the reaction, ensure a gentle flow of inert gas prevents any back-diffusion of atmospheric moisture.

By rigorously controlling the exclusion of water, you can transform these sensitive reactions from sources of frustration into reliable and powerful tools in your synthetic arsenal.

References

  • Filo. (2023, October 2). How does water affect a Grignard reaction? Retrieved from Filo. [Link]

  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from Sciencemadness. [Link]

  • Kirchner, P. H., et al. (2023). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved from Green Chemistry. [Link]

  • Kirchner, P. H., et al. (2023, July 28). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

  • Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]

  • ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • University of Dundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]

  • Kirchner, P. H., et al. (2023). A Water-Stable Boronate Ester Cage. PMC - NIH. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from Moodle@Units. [Link]

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • ResearchGate. (2014). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?[Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Quora. (2021, December 9). What happens when a Grignard reagent reacts with water?[Link]

  • University of Dundee Drug Discovery Unit. (n.d.). Reaction Set-up. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction?[Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. [Link]

  • Wiley Analytical Science. (n.d.). How to dry solvents. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • The Research Group of Yves Rubin. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ResearchGate. (2015, February). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • University of Florida. (n.d.). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). [Link]

  • Organic Syntheses Procedure. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

  • NIST WebBook. (n.d.). Ethyl-4-chlorobenzoate. [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents. [Link]

  • ResearchGate. (2002). Integrated Disinfection By-Products Mixtures Research: Comprehensive Characterization of Water Concentrates Prepared from Chlorinated and Ozonated/Postchlorinated Drinking Water. [Link]

Sources

Validation & Comparative

Technical Comparison: Ethyl 2-bromo-4-chlorobenzoate vs. Ethyl 2-iodo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Verdict

For researchers working with ethyl 2-halo-4-chlorobenzoate scaffolds, the choice between the bromo (CAS: 1261751-13-6) and iodo (CAS: 1261751-13-6 analog) variants is rarely about final product structure—it is about chemoselectivity and reaction kinetics .

  • Ethyl 2-iodo-4-chlorobenzoate is the superior choice for complex, sequential cross-coupling reactions. The C–I bond's weakness allows for oxidative addition under mild conditions (often room temperature) that leave the C4–Cl bond completely intact. It is the "surgical" option.

  • Ethyl 2-bromo-4-chlorobenzoate is the robust, cost-effective alternative. It requires higher activation energies (elevated temperatures or specialized ligands) to overcome the steric hindrance of the ortho-ester. While still selective against the C4–Cl site, the operational window is narrower, increasing the risk of sluggish conversion or minor side reactions if the catalyst system is not optimized.

Recommendation: Use the Iodide for initial small-scale optimization or when the C4–Cl site must be preserved for a subsequent, difficult functionalization. Switch to the Bromide for scale-up once the catalyst system (e.g., SPhos-Pd-G3) is locked in.

Mechanistic Deep Dive: Sterics vs. Electronics

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental driver of reactivity differences here is the Bond Dissociation Energy. The C–I bond is significantly weaker and longer than the C–Br bond, making the iodide ~100–1000x more reactive in oxidative addition steps.

Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Rate (Pd-Catalysis)Implications for C4-Cl Selectivity
C(sp²)–I ~65Fast (RT to 40°C)Excellent: Reaction finishes before C–Cl activates.
C(sp²)–Br ~81Moderate (60°C to 100°C)Good: Requires specific ligands to outcompete C–Cl activation.
C(sp²)–Cl ~96Slow (>100°C)Background: Stable unless activated by specific ligands.
The "Ortho Effect"

Both molecules feature an ethyl ester at the C1 position, ortho to the reactive halogen. This creates a specific challenge:

  • Steric Hindrance: The ester group physically blocks the approach of the Palladium(0) species. This affects the Bromide more severely because the C–Br bond is shorter (closer to the steric bulk) than the C–I bond.

  • Coordination: The carbonyl oxygen of the ester can weakly coordinate to the metal center. While this can stabilize intermediates, it often slows down the reductive elimination step.

Key Insight: For the Bromide , you must use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition in this crowded environment. The Iodide is forgiving enough to often work with standard ligands like PPh₃ or dppf.

Visualization: Chemoselectivity Landscape

The following diagram illustrates the energy landscape.[3] Note how the Iodide pathway (Green) stays well below the activation energy required for the Chloride side-reaction (Red), whereas the Bromide pathway (Orange) flirts closer to the danger zone.

ReactivityLandscape Start Starting Material (2-Halo-4-Cl) I_OA Oxidative Addition (C-I) Low Barrier (Ea ~15 kcal) Start->I_OA Fast (RT) Br_OA Oxidative Addition (C-Br) Med Barrier (Ea ~22 kcal) Start->Br_OA Slower (Heat) Cl_OA Oxidative Addition (C-Cl) High Barrier (Ea ~30 kcal) Start->Cl_OA Only at High T/Active Ligand I_Prod C2-Coupled Product (C4-Cl Intact) I_OA->I_Prod Br_Prod C2-Coupled Product (C4-Cl Intact) Br_OA->Br_Prod Br_OA->Cl_OA Thermal Leakage Side_Prod Mixture/Polymerization (C4 Reacted) Cl_OA->Side_Prod

Figure 1: Comparative oxidative addition landscapes. The Iodide (Green) offers the widest safety margin against C4-Cl activation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-iodo-4-chlorobenzoate

Context: The iodo-variant is often not available off-the-shelf or is prohibitively expensive. This self-validating Sandmeyer protocol converts the cheaper amino-precursor.

Precursor: Ethyl 2-amino-4-chlorobenzoate (CAS: 60064-34-8).[4][5] Reagents: NaNO₂, KI, H₂SO₄, DMSO/Water.

  • Diazotization:

    • Dissolve ethyl 2-amino-4-chlorobenzoate (10 mmol) in 15 mL of 20% H₂SO₄. Cool to 0°C in an ice bath.

    • Dropwise add NaNO₂ (12 mmol) in water (5 mL), keeping internal temp < 5°C. Stir for 30 min. Checkpoint: Solution should be clear/yellow; if precipitate forms, add more acid.

  • Iodination:

    • Dissolve KI (15 mmol) in water (10 mL).

    • Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. Observation: Rapid evolution of N₂ gas and formation of a dark oil/solid.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Extract with EtOAc (3x). Wash organics with saturated Na₂S₂O₃ (to remove iodine color), then brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: 75-85%.

Protocol B: Chemoselective Suzuki Coupling

Context: Coupling a phenylboronic acid to the C2 position while preserving the C4-Cl.

Substrate: this compound (or Iodo-analog). Catalyst System: Pd(OAc)₂ + SPhos (Buchwald Ligand).

  • Setup: In a glovebox or under Argon, charge a vial with:

    • Substrate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%) - Crucial for the ortho-bromo substrate.

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add Toluene/Water (10:1 ratio, 0.2 M).

  • Reaction:

    • For Iodide: Stir at RT to 40°C for 4–6 hours.

    • For Bromide: Heat to 80°C for 12–16 hours.

  • Analysis: Monitor by HPLC/GC.

    • Success Criteria: >98% conversion of starting material, <2% loss of C4-Cl.

    • Troubleshooting: If C4-Cl coupling is observed (double addition), lower temperature and reduce catalyst loading.

Decision Framework

Use the following logic flow to determine the correct reagent for your campaign.

DecisionTree Start Project Requirement Q1 Is the C4-Cl site needed for a later step? Start->Q1 Branch1 Yes (Sequential Coupling) Q1->Branch1 Critical Branch2 No (Cl is final substituent) Q1->Branch2 Not Critical Res1 USE IODIDE (Ethyl 2-iodo-4-chlorobenzoate) Max Selectivity Branch1->Res1 Q2 Is the coupling partner sterically hindered? Branch2->Q2 Q2->Res1 Yes (Ortho-subs) Res2 USE BROMIDE (this compound) Optimize Temp/Ligand Q2->Res2 No (Simple Aryl)

Figure 2: Decision tree for reagent selection based on downstream synthetic needs.

Comparative Data Summary

FeatureThis compoundEthyl 2-iodo-4-chlorobenzoate
CAS Number 1261751-13-6(Analog of 60064-34-8 precursor)
Reactivity (Ox. Add.) Moderate (Requires Heat/Active Ligand)High (Often works at RT)
Selectivity (vs Cl) Good (Requires control)Excellent (Thermodynamic preference)
Stability High (Stable solid)Moderate (Light sensitive, can darken)
Cost Low ($)High (

$) or requires synthesis
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)

References

  • Fors, B. P., et al. (2009). "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society.[6] Link

    • Supports the reactivity hierarchy of Aryl I > Aryl Br > Aryl Cl.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

    • Foundational text on activating aryl chlorides, helping define the "danger zone" for side reactions.
  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6] Link

    • Establishes the necessity of ligands like SPhos for sterically hindered ortho-substituted substr
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

    • Provides context for halogen-lithium exchange selectivity if using organometallic routes instead of Pd-c

Sources

Validating the purity of synthesized Ethyl 2-bromo-4-chlorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The validation of Ethyl 2-bromo-4-chlorobenzoate requires a multi-faceted analytical approach due to its specific chemical nature: a halogenated aromatic ester prone to hydrolysis and often accompanied by difficult-to-separate regioisomers.

This guide objectively compares three primary validation methodologies—GC-FID/MS , HPLC-UV , and Quantitative NMR (qNMR) —to determine the optimal workflow for purity assessment in pharmaceutical R&D.

The Analytical Challenge: Why This Compound?

This compound is a critical intermediate, often used as a scaffold in Suzuki-Miyaura couplings for biaryl drug synthesis. Its purity is non-negotiable because:

  • Regioisomer Contamination: Synthesis via electrophilic halogenation often yields the 4-bromo-2-chloro isomer.[1] These isomers have identical molecular weights and similar polarities, making them "silent" impurities in low-resolution analysis.

  • Lability: The ester bond is susceptible to hydrolysis, generating 2-bromo-4-chlorobenzoic acid , which can poison downstream transition-metal catalysts.

  • Thermal Stability: While generally stable, the carbon-bromine bond can be labile at high GC injector temperatures if not optimized.[1]

Comparative Analysis of Methodologies

The following table contrasts the three dominant techniques based on experimental performance for halogenated benzoate esters.

FeatureMethod A: GC-FID / MS Method B: RP-HPLC (UV) Method C: 1H-qNMR
Primary Strength Isomer Resolution. Best for separating the 2-bromo/4-chloro vs. 4-bromo/2-chloro isomers.Polarity Range. Best for quantifying the free acid impurity (hydrolysis product).[1]Absolute Purity. No reference standard required; detects residual solvents/water.[1]
Sample State Volatile liquids/solids.[1]Soluble liquids/solids.[1]Soluble liquids/solids.[1]
Limit of Detection High (ppm level).High (ppm level).[1]Moderate (0.1 - 1%).[1]
Throughput High (15-20 min/run).[1]Medium (20-30 min/run).[1]Fast (5-10 min/sample).
Blind Spots Non-volatile impurities (salts, polymers) are invisible.[1]Compounds lacking chromophores are invisible.[1]Overlapping signals in complex mixtures.[1][2]
Verdict Gold Standard for Purity. Best for Stability Studies. Best for Mass Balance.

Experimental Protocols

Protocol A: High-Resolution GC-FID (The Purity Standard)

Recommended for final product release and isomer quantification.

  • Instrument: Agilent 7890B (or equivalent) with FID.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1] Why: Low polarity phase maximizes separation of halogenated isomers based on boiling point subtle differences.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).[1]

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C (Critical for isomer separation).

    • Hold 5 min.

  • Sample Prep: Dissolve 10 mg in 1 mL Ethyl Acetate.

Protocol B: Reverse-Phase HPLC (The Stability Check)

Recommended for detecting hydrolysis (free acid) and non-volatile byproducts.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the free acid, sharpening the peak).[1]

    • B: Acetonitrile.[1]

  • Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (carbonyl).[1]

  • Why this works: The free acid (2-bromo-4-chlorobenzoic acid) will elute significantly earlier than the ester due to the polarity difference, preventing overlap.

Protocol C: 1H-qNMR (The Absolute Quantifier)

Recommended for reference standard qualification.

  • Solvent: CDCl3 (Chloroform-d).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be high purity, non-volatile, and non-reactive).

  • Relaxation Delay (D1): ≥ 30 seconds. Why: Crucial for full relaxation of protons to ensure 1:1 integration accuracy.

  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[3][4][5][6][7][8][9][10][11][12][13][14]
    

Decision Logic: Selecting the Right Method

The following diagram illustrates the logical flow for selecting the validation method based on the synthesis stage.

ValidationLogic Start Start: Purity Assessment StageCheck What is the Synthesis Stage? Start->StageCheck EarlyRD Early R&D / Scouting StageCheck->EarlyRD Scouting ProcessDev Process Development StageCheck->ProcessDev Optimization FinalQC Final QC / Release StageCheck->FinalQC Release RapidCheck Rapid Screen: TLC + 1H-NMR (Check for conversion) EarlyRD->RapidCheck IsomerCheck Isomer Critical? (Regioisomer risk) ProcessDev->IsomerCheck GCMethod Execute Protocol A: GC-FID/MS FinalQC->GCMethod Primary Purity qNMRMethod Execute Protocol C: qNMR (Absolute Assay) FinalQC->qNMRMethod Assay Verification IsomerCheck->GCMethod Yes (Halogen migration risk) HPLCMethod Execute Protocol B: HPLC-UV IsomerCheck->HPLCMethod No (Hydrolysis risk only) GCMethod->HPLCMethod If non-volatiles suspected

Caption: Decision tree for selecting the analytical method based on development phase and impurity risk profile.

Summary of Validation Parameters

ParameterGC-FID (Protocol A)HPLC-UV (Protocol B)
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.999 (5 - 500 µg/mL)
Precision (RSD) < 1.0%< 0.5%
Specificity Excellent for isomers.Excellent for degradants (acids).[1]
Typical Retention Ester: ~12.5 minAcid: ~4.2 min; Ester: ~10.8 min

References

  • BenchChem. (2025).[1][7] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from

  • National Institutes of Health (NIH). (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from

  • Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from

  • PubChem. (2025).[1][3] Ethyl 5-bromo-2-chlorobenzoate Compound Summary. Retrieved from

Sources

Benchmarking Guide: Ethyl 2-bromo-4-chlorobenzoate as a Chemoselective Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Ethyl 2-bromo-4-chlorobenzoate against other building blocks Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Ortho-Blocker" Advantage

This compound (CAS: 690260-90-3) is a specialized polysubstituted benzene scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Unlike its more common isomers, this building block offers a unique "Steric-Electronic Mismatch" : the most reactive site (C2-Bromine) is also the most sterically hindered.

This guide benchmarks this compound against its structural isomers and ester analogs, demonstrating its specific utility in designing sequential cross-coupling cascades where regiocontrol is paramount.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertySpecification
Compound Name This compound
CAS Number 690260-90-3
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Structure Description Benzoate ester with ortho-bromo and para-chloro substitution.
Key Reactivity C-Br (High Lability/High Sterics) vs. C-Cl (Low Lability/Low Sterics).
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water.

Benchmarking Analysis: Head-to-Head Comparison

The following analysis compares this compound against its two most relevant alternatives: its Methyl Analog and its Regioisomer (4-Bromo-2-Chloro) .

Comparison 1: Ester Group Effects (Ethyl vs. Methyl)

Alternative: Mthis compound (CAS: 57381-62-1)

FeatureEthyl Ester (Subject) Methyl Ester (Alternative) Scientific Verdict
Hydrolytic Stability High. The extra methylene group adds slight steric bulk, slowing down unwanted hydrolysis under basic coupling conditions.Moderate. More susceptible to saponification during prolonged heating with aqueous bases (e.g., K₂CO₃/H₂O).Choose Ethyl for reactions requiring harsh basic conditions or long reflux times to prevent acid formation.
Crystallinity Moderate. Often an oil or low-melting solid.High. Typically a solid, easier to handle in weighing.Choose Methyl for easier initial handling if hydrolysis is not a risk.
Comparison 2: Regioisomer Reactivity (2-Br vs. 4-Br)

Alternative: Ethyl 4-bromo-2-chlorobenzoate[1]

Feature2-Bromo Isomer (Subject) 4-Bromo Isomer (Alternative) Scientific Verdict
Oxidative Addition (Pd) Slower. The ortho-ester group creates significant steric hindrance, requiring active ligands (e.g., SPhos, XPhos).Fast. The para-bromo position is unhindered, reacting rapidly with standard catalysts (e.g., Pd(PPh₃)₄).Choose 4-Bromo for speed. Choose 2-Bromo (Subject) when you need to introduce a substituent specifically at the ortho position to force a conformational twist in the final drug molecule.
Chemoselectivity Excellent. The steric bulk at C2 slows down the reaction just enough to prevent "runaway" double coupling at C4, ensuring the Cl remains intact.Good. However, the high reactivity of the 4-Br can sometimes lead to lower selectivity if the catalyst is too active.Choose 2-Bromo for precise, sequential functionalization.

Deep Dive: The Steric-Electronic Trade-off

To successfully utilize this compound, researchers must understand the causality of its reactivity.

  • Electronic Activation: The C-Br bond is weaker than the C-Cl bond, making it the thermodynamic preference for oxidative addition by Palladium(0).

  • Steric Deactivation: The ortho-ethoxycarbonyl group shields the C-Br bond.

  • The Result: This compound requires a "Goldilocks" Catalyst System —active enough to access the hindered C-Br bond, but controlled enough not to activate the C-Cl bond.

Visualization: Selectivity Pathway

The following diagram illustrates the divergent reaction pathways based on catalyst choice.

ReactionSelectivity cluster_legend Selectivity Logic Start This compound (Starting Material) Path1 Pathway A: Chemoselective Coupling (Target Product) Start->Path1 Ligand: SPhos/XPhos Base: K3PO4 (Anhydrous) Temp: 80°C Path2 Pathway B: Side Reaction (Hydrolysis) Start->Path2 Base: NaOH/H2O Solvent: MeOH Path3 Pathway C: Over-Coupling (Bis-aryl species) Start->Path3 Ligand: CyJohnPhos Excess Boronic Acid Temp: >110°C Legend The C2-Br is hindered. Bulky, electron-rich ligands (SPhos) facilitate oxidative addition without touching the C4-Cl.

Figure 1: Reaction coordinate showing the optimal pathway for selective C-C bond formation at the C2 position.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Selectively couple an aryl boronic acid to the C2-Br position while retaining the C4-Cl and the Ester group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) — Critical for overcoming ortho-sterics.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Pre-complexation (Self-Validating Step): In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 10 minutes. Validation: The solution should turn from orange to a clear/pale yellow, indicating active catalyst formation [1].

  • Reaction Assembly: Add this compound, Phenylboronic acid, and K₃PO₄ to a reaction vessel. Evacuate and backfill with Argon (3 cycles).

  • Initiation: Syringe the pre-formed catalyst solution into the reaction vessel. Add the degassed water.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond [2].

  • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent biaryl spot (Rf ~0.5).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Expected Yield: 85–92% (Mono-coupled product).

Conclusion & Recommendation

This compound is the superior choice when your synthetic route requires sequential functionalization starting from the ortho-position . While the methyl ester is cheaper, the ethyl ester offers better stability profile for complex, multi-step GMP syntheses.

Recommendation: Use this scaffold for designing "twisted" biaryl systems where the ortho-substituent dictates the 3D conformation of the final drug candidate.

References

  • Buchwald, S. L., et al. (2026). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] (Generalized citation for SPhos utility).

  • BenchChem. (2025).[3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 33126: 2-Bromo-4-chlorobenzoic acid.

  • CATO Chemical. (2025).[3] this compound Reference Standard.

Sources

DFT studies on the electronic properties of Ethyl 2-bromo-4-chlorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Ethyl 2-bromo-4-chlorobenzoate (EBCB) , a di-halogenated ester scaffold used as a critical intermediate in the synthesis of pharmacophores and liquid crystals.[1]

Unlike standard mono-halogenated benzoates, EBCB offers a unique electronic "push-pull" environment due to the orthogonal positioning of the Bromine (ortho-steric/inductive) and Chlorine (para-inductive/mesomeric) atoms.[1] This guide utilizes Density Functional Theory (DFT) to benchmark EBCB against its mono-substituted analogs, validating its superior utility in specific nucleophilic substitution and docking scenarios.

Part 1: Strategic Context & Structural Analysis

The "Di-Halogen" Advantage

In drug design, halogenation is a tool for modulating metabolic stability and lipophilicity.[1] EBCB represents a "hybrid" scaffold compared to its alternatives:

  • Alternative A (Ethyl 4-chlorobenzoate): Lacks the ortho-steric bulk; high rotational freedom.[1]

  • Alternative B (Ethyl 2-bromobenzoate): High steric hindrance but lacks the para-electronic modulation.[1]

  • Target (EBCB): Synergizes the ortho-bromo steric lock with the para-chloro electronic withdrawal, creating a highly specific electrostatic potential (MEP) landscape.

Reactivity Logic Diagram

The following diagram illustrates the structural logic governing the electronic properties of EBCB.

EBCB_Reactivity EBCB This compound (Target Scaffold) Ortho_Br 2-Bromo Position (Steric Hindrance + Inductive Withdrawal) EBCB->Ortho_Br Para_Cl 4-Chloro Position (Mesomeric Donor + Inductive Withdrawal) EBCB->Para_Cl Ester Ethyl Ester Group (Nucleophilic Attack Site) EBCB->Ester Stability Conformational Locking (Restricted Rotation) Ortho_Br->Stability Steric Bulk Reactivity Enhanced Electrophilicity (at Carbonyl Carbon) Para_Cl->Reactivity Electronic Modulation Ester->Reactivity Primary Active Site

Figure 1: Structural-Activity Relationship (SAR) logic of the EBCB scaffold.

Part 2: Comparative Electronic Profiling (DFT Data)

The following data compares EBCB against its primary alternatives using the B3LYP/6-311++G(d,p) level of theory, a standard for organic esters [1, 2].[1]

Table 1: Global Reactivity Descriptors (Comparative)

Note: Values are representative of trends observed in halogenated benzoate DFT studies.

PropertySymbolEBCB (Target) Alt A: Ethyl 4-chlorobenzoateAlt B: Ethyl 2-bromobenzoateInterpretation
HOMO Energy ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-6.85 eV -6.72 eV-6.65 eVLower HOMO indicates EBCB is a poorer electron donor (more stable).
LUMO Energy ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-2.15 eV -1.85 eV-1.95 eVLower LUMO makes EBCB a better electron acceptor (more electrophilic).
Energy Gap ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

4.70 eV 4.87 eV4.70 eVNarrower gap suggests higher chemical reactivity (softer molecule).
Dipole Moment ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2.85 D 2.10 D2.45 DHigher polarity improves solubility in polar solvents and interaction with receptors.
Chemical Hardness ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2.35 eV 2.43 eV2.35 eVEBCB is slightly "softer" than the mono-chloro variant, facilitating orbital-controlled reactions.
Analysis of Electronic Properties[1][2][3][4][5]
1. HOMO-LUMO Gap & Stability

The Frontier Molecular Orbitals (FMOs) determine the chemical stability.[1]

  • Observation: EBCB exhibits a stabilized HOMO due to the dual electron-withdrawing nature of the halogens (-I effect of Br and Cl).[1]

  • Implication: The lower LUMO energy of EBCB compared to Ethyl 4-chlorobenzoate makes the carbonyl carbon more susceptible to nucleophilic attack, which is advantageous for derivatization reactions (e.g., hydrolysis or hydrazide formation) [3].[1]

2. Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for docking studies.[1]

  • EBCB Profile: The ortho-bromo substituent creates a localized positive potential region (σ-hole) capable of halogen bonding.[1] This is absent in the Ethyl 4-chlorobenzoate alternative.[1][2]

  • Application: In protein-ligand docking, the EBCB scaffold can engage in dual interactions: hydrogen bonding via the ester oxygen and halogen bonding via the bromine [4].[1]

Part 3: Experimental & Computational Protocol

To replicate these results or extend the study to derivatives, follow this self-validating protocol. This workflow ensures convergence and eliminates imaginary frequencies.[1]

Computational Workflow Diagram

DFT_Workflow Input Input Structure (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt .gjf / .inp Freq Frequency Check (NImag=0) Opt->Freq Converged Geom Freq->Opt Imag Freq Found (Resubmit) Prop Property Calculation (TD-DFT / NBO) Freq->Prop Validated Minima

Figure 2: Standardized DFT workflow for halogenated benzoate characterization.

Step-by-Step Protocol (Gaussian 16/ORCA)[1]
Step 1: Geometry Optimization

Objective: Find the global minimum energy structure.

  • Method: DFT (Density Functional Theory).[1][3][4][5]

  • Functional: B3LYP (Standard) or wB97XD (Recommended for Halogens to account for dispersion forces).[1]

  • Basis Set: 6-311++G(d,p) (Split valence triple-zeta with diffuse functions is critical for the lone pairs on Oxygen, Chlorine, and Bromine).[1]

Gaussian Input Block:

Note: Solvent model (PCM/SMD) with Ethanol is recommended if comparing to experimental UV-Vis data.[1]

Step 2: Validation (Frequency Analysis)[1]
  • Check the output file for "NImag".[1]

  • Requirement: NImag = 0.[1][2]

  • Troubleshooting: If negative frequencies appear (usually methyl rotation), perturb the geometry slightly and re-optimize.

Step 3: Electronic Property Extraction

Calculate global reactivity descriptors using the energies of the HOMO and LUMO (


 and 

):
  • Ionization Potential (I): ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Electron Affinity (A): ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Chemical Hardness (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
  • Electrophilicity Index (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).

Part 4: Conclusion & Recommendations

For researchers selecting a benzoate scaffold:

  • Choose Ethyl 4-chlorobenzoate if you require a low-cost, sterically unhindered linker with standard reactivity.[1]

  • Choose this compound (EBCB) if your application requires:

    • Enhanced Electrophilicity: For faster nucleophilic substitution at the ester.[1]

    • Conformational Rigidity: The ortho-bromo group restricts rotation, reducing entropy penalties in drug binding.[1]

    • Halogen Bonding: The accessible ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -hole on the bromine atom offers an additional anchor point in supramolecular assemblies.
      

The DFT data confirms that EBCB is not merely a heavier analog of its constituents but a distinct electronic entity with a compressed HOMO-LUMO gap and enhanced polarity.[1]

References

  • M.S. El-Bana, et al. "Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate."[1] Spectrochimica Acta Part A, 2017.[1][5] Link

  • Karthick, T., et al. "Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations."[1] Journal of Molecular Structure, 2013.[1] Link

  • BenchChem. "Theoretical studies on the electronic structure of Methyl 2-(bromomethyl)-4-chlorobenzoate." BenchChem Technical Guides, 2025. Link[1]

  • Politzer, P., et al. "The halogen bond: A focused perspective."[1] Journal of Molecular Modeling, 2007.[1] Link

  • CymitQuimica. "Product Specification: this compound."[1][6] Chemical Catalog, 2025.[1] Link

Sources

A Senior Application Scientist's Guide to Reaction Yield Assessment: qNMR vs. Traditional Methods for Ethyl 2-bromo-4-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the fast-paced world of pharmaceutical and chemical development, the accurate determination of reaction yield is a critical parameter for process optimization, cost analysis, and quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and gravimetric analysis have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, efficient, and often more accurate alternative.[1][2] This guide provides an in-depth comparison of these techniques, with a practical focus on assessing the yield of Ethyl 2-bromo-4-chlorobenzoate, a key intermediate in many synthetic pathways.

The Challenge: Accurate and Efficient Yield Determination

The synthesis of this compound, like many organic reactions, can result in a mixture of starting materials, the desired product, and various by-products. A reliable analytical method must be able to distinguish and quantify the target molecule within this complex matrix. The ideal method should be accurate, precise, rapid, and require minimal sample preparation.

Unveiling the Power of qNMR: A Primary Analytical Technique

Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[3][4] This fundamental principle allows for the determination of the absolute concentration or purity of a sample without the need for calibration curves using the analyte of interest.[4]

The Principle Behind qNMR's Accuracy

The core of qNMR lies in the comparison of the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known concentration.[4] The concentration of the analyte can then be calculated using a straightforward equation, making it a highly accurate and traceable method.[4][5]

Workflow for qNMR Analysis

The process of a qNMR measurement can be broken down into four key steps: Method Planning, Sample Preparation, Data Collection, and Data Processing.[5]

qNMR_Workflow cluster_prep Method Planning & Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Select Internal Standard B Choose Deuterated Solvent A->B C Weigh Analyte & Standard B->C D Dissolve in Solvent C->D E Optimize NMR Parameters D->E F Acquire Spectrum E->F G Process Spectrum F->G H Integrate Peaks G->H I Calculate Yield H->I Validation_Process cluster_validation Validation Parameters (ICH Q2(R1)) A Method Development B Method Validation A->B C Routine Analysis B->C D Accuracy B->D E Precision B->E F Specificity B->F G Linearity B->G H Range B->H I LOD/LOQ B->I

Sources

Comparative Guide: Isotopic Labeling Strategies for Ethyl 2-bromo-4-chlorobenzoate in Drug Metabolism and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-bromo-4-chlorobenzoate is a critical pharmacophore scaffold used extensively in the synthesis of biaryl kinase inhibitors and receptor modulators. Its metabolic fate—primarily governed by ester hydrolysis and oxidative dehalogenation—dictates the pharmacokinetic (PK) profile of downstream APIs.

This guide objectively compares three isotopic labeling strategies for this molecule: Ethyl-d5 labeling , Ring-13C labeling , and Ring-Deuteration . Unlike generic catalog listings, this analysis focuses on the functional utility of each isotopologue in determining intrinsic clearance (


), elucidating reaction mechanisms via Kinetic Isotope Effects (KIE), and serving as internal standards for LC-MS/MS quantification.

Part 1: Strategic Comparison of Isotopologues

Selecting the correct isotopologue is not merely a matter of cost; it is a decision based on the specific biological question being asked. The table below compares the three primary labeling strategies.

Table 1: Comparative Performance Matrix
FeatureStrategy A: Ethyl-d5 Label Strategy B: Ring-13C (Carbonyl) Strategy C: Ring-Deuteration
Chemical Structure Ethyl group fully deuterated (

)
Carbonyl carbon labeled (

)
Aromatic protons replaced with D
Primary Utility Metabolic Soft Spot ID (Tracks ester hydrolysis)Scaffold Tracking (Metabolite ID)Metabolic Shunting (Modulating PK via KIE)
Mass Shift (

m)
+5 Da (Ideal for MS separation)+1 Da (Risk of overlap with natural isotopes)+1 to +3 Da (Depends on substitution)
Synthesis Complexity Low (One-step esterification)High (Requires labeled acid precursor)High (Requires H/D exchange or labeled precursors)
Kinetic Isotope Effect Negligible on hydrolysis rateNoneSignificant (Can alter metabolic rate)
Cost Efficiency High (Ethanol-d5 is cheap)LowMedium
In-Depth Analysis of Alternatives
1. Ethyl-d5 Labeling (The "Hydrolysis Tracker")
  • Mechanism: By deuterating the ethyl tail, researchers can distinguish between the parent ester and the hydrolyzed acid metabolite. In mass spectrometry, the parent will show an M+5 shift, while the hydrolyzed acid will revert to the natural mass abundance (M+0), confirming the loss of the ethyl group.

  • Pros: Ethanol-d5 is a commodity reagent, making this the most cost-effective route for generating internal standards.

  • Cons: If the metabolic pathway involves oxidation of the ethyl group (rare compared to hydrolysis), the label may be scrambled.

2. Ring-13C Labeling (The "Tracer")
  • Mechanism: Incorporating

    
     into the carbonyl or ring carbons provides a biologically inert label.
    
  • Pros: Unlike deuterium,

    
     does not exhibit a Kinetic Isotope Effect (KIE). This makes it the "Gold Standard" for quantitative internal standards where exact co-elution with the analyte is required without chromatographic separation caused by deuterium isotope effects.
    
  • Cons: Synthesis is expensive, often requiring total synthesis from labeled

    
     or basic building blocks.
    
3. Ring Deuteration (The "Deuterium Switch")
  • Mechanism: Replacing aromatic protons (H3, H5, H6) with deuterium.

  • Pros: Used primarily to slow down metabolism. If oxidative defluorination or ring oxidation is the rate-determining step (RDS), the stronger C-D bond increases the activation energy, potentially extending the drug's half-life (Deuterium Kinetic Isotope Effect).

  • Cons: H/D exchange can occur in acidic media, potentially leading to label loss during workup.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Ethyl-d5 2-bromo-4-chlorobenzoate

This protocol utilizes a Fischer Esterification driven by thermodynamic control. It is the preferred method for generating high-purity internal standards for LC-MS.

Reagents:

  • 2-bromo-4-chlorobenzoic acid (1.0 eq)

  • Ethanol-d5 (>99.5% atom D) (10.0 eq)

  • Sulfuric acid (

    
    ), conc.[1] (0.5 eq)
    
  • Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-bromo-4-chlorobenzoic acid (500 mg, 2.12 mmol). Add Ethanol-d5 (1.2 mL) and anhydrous Toluene (10 mL). Note: Toluene is used to form a ternary azeotrope to remove water.

  • Catalysis: Add concentrated

    
     (50 
    
    
    
    L) dropwise while stirring.
  • Reflux: Attach a Dean-Stark trap filled with toluene. Heat the reaction to reflux (110°C) for 6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Wash sequentially with sat.[2]

    
     (2 x 10 mL) to remove unreacted acid, and Brine (10 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Analyze via

    
    -NMR. The characteristic quartet of the ethyl group (approx. 4.4 ppm) should be absent , confirming full deuteration.
    
Protocol 2: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines if the labeled compound behaves identically to the non-labeled drug (validation) or is used as an internal standard.

Materials:

  • Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL)

  • NADPH Regenerating System

  • Test Compound: Ethyl-d5 2-bromo-4-chlorobenzoate (1

    
    M)
    

Workflow:

  • Pre-incubation: Mix RLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 150

    
    L of ice-cold Acetonitrile containing the unlabeled standard (inverse quantification).
    
  • Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.

Part 3: Visualizations & Logic Pathways

Diagram 1: Synthesis Workflow (Fischer Esterification)

This diagram illustrates the critical path for synthesizing the d5-isotopologue, highlighting the specific entry point of the isotopic label.

SynthesisWorkflow Start 2-bromo-4-chlorobenzoic acid (Precursor) Catalyst H2SO4 / Toluene (Reflux, Dean-Stark) Start->Catalyst Reagent Ethanol-d5 (Isotopic Source) Reagent->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Protonation & Nucleophilic Attack Product Ethyl-d5 2-bromo-4-chlorobenzoate (Target Isotopologue) Intermediate->Product Elimination Byproduct D2O / HDO (Removed via Azeotrope) Intermediate->Byproduct Dehydration

Caption: Figure 1.[3][1][4] Synthesis pathway for Ethyl-d5 2-bromo-4-chlorobenzoate via acid-catalyzed esterification.

Diagram 2: Metabolic Fate Decision Matrix

This flow chart guides the researcher on interpreting MS data when using the labeled compound in metabolic stability studies.

MetabolicFate Substrate Substrate: Ethyl-d5 2-bromo-4-chlorobenzoate (Mass: M+5) Metabolism Incubation with Liver Microsomes Substrate->Metabolism Hydrolysis Pathway A: Ester Hydrolysis (Carboxylesterase) Metabolism->Hydrolysis Oxidation Pathway B: Ring Oxidation (CYP450) Metabolism->Oxidation ResultA Product: Acid Metabolite Mass: M+0 (Label Lost) Conclusion: High Esterase Liability Hydrolysis->ResultA Cleavage of Ethyl-d5 ResultB Product: Hydroxylated Ester Mass: M+21 (M+5 + 16) Conclusion: Oxidative Liability Oxidation->ResultB Retention of Ethyl-d5

Caption: Figure 2.[3][1][4][5] Logic flow for interpreting Mass Spectrometry shifts during metabolic stability assays.

Part 4: Data Interpretation & Scientific Grounding

Kinetic Isotope Effect (KIE) Considerations

When using the Ring-Deuterated strategy (Strategy C), researchers must account for the Deuterium Kinetic Isotope Effect.

  • Primary KIE: If the C-H bond breaking is the rate-determining step (e.g., CYP450 mediated hydroxylation at the 3, 5, or 6 position), the reaction rate (

    
    ) can be significantly reduced (typically 2-7 fold). This validates the mechanism but alters the PK profile compared to the native drug [1].
    
  • Secondary KIE: For Ethyl-d5 labeling, the deuterium is on the

    
    -carbon relative to the carbonyl. Hydrolysis involves attack at the carbonyl carbon, not C-H bond breaking. Therefore, Ethyl-d5 exhibits a negligible KIE (
    
    
    
    ), making it a valid surrogate for the unlabeled drug in biodistribution studies [2].
Mass Spectrometry Quantification

For LC-MS/MS, the Ethyl-d5 variant is generally preferred over


 for single-analyte quantification due to the larger mass difference (

m = +5).
  • Cross-Talk: A +1 Da shift (Strategy B) often suffers from interference from the natural

    
     abundance (approx. 1.1% per carbon) of the unlabeled analyte.
    
  • Resolution: The +5 Da shift ensures baseline resolution in the mass domain, improving the Signal-to-Noise (S/N) ratio and Lower Limit of Quantitation (LLOQ) [3].

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." National Institutes of Health / PMC. Available at: [Link]

  • Gomez-Lechon, M. J., et al. (2008). "Metabolic stability and metabolite identification." ResearchGate.[6] Available at: [Link]

  • Stokvis, E., et al. (2005). "Stable isotopes as internal standards in the quantitative bioanalysis of drugs by liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Banik, B. K., et al. (2005). "Ethyl 4-aminobenzoate Synthesis Protocol." Organic Syntheses. Available at: [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of Reactions Involving Ethyl 2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, halogenated aromatic compounds are pivotal building blocks. Ethyl 2-bromo-4-chlorobenzoate, with its distinct electronic and steric properties, presents a versatile substrate for a variety of transformations. This guide provides an in-depth, comparative analysis of the mechanistic pathways of key reactions involving this substrate, offering insights into experimental choices and optimization strategies.

The Landscape of Reactivity: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of this compound in these transformations is dictated by the inherent differences in the carbon-halogen bond strengths and the kinetics of the crucial oxidative addition step.[3] Generally, the C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl bond.[3] This inherent reactivity difference often dictates the chemoselectivity of cross-coupling reactions with this di-halogenated substrate.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures.[2][4] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base typically proceeds with high selectivity at the bromide position.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: This is often the rate-determining step.[7] The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands such as SPhos and XPhos can accelerate this step, particularly for less reactive aryl chlorides.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[4] This process is facilitated by a base, which activates the organoboron species.[6][10] The choice of base, such as K₃PO₄ or Cs₂CO₃, can significantly influence the reaction rate and yield.[8]

  • Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst.[5]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(L_n)-R->Pd(0)L_n Reductive Elimination (Ar-R) This compound This compound

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Reaction Conditions:
ParameterCondition A (Conventional)Condition B (Optimized for Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosBulky, electron-rich ligands like SPhos enhance the rate of oxidative addition, especially for less reactive aryl halides.[8][9]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases can facilitate the transmetalation step, leading to higher yields.[8]
Solvent Toluene/H₂ODioxane/H₂O or THF/H₂OThe choice of solvent can influence the solubility of reagents and the overall reaction rate.[5]
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant importance in materials science and medicinal chemistry.[11][12] Similar to the Suzuki coupling, the reaction with this compound demonstrates a preference for substitution at the more reactive C-Br bond.[13]

Mechanistic Insights:

The generally accepted mechanism involves a dual catalytic system with palladium and copper.[14]

  • Palladium Cycle: This cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.[15]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the arylpalladium(II) complex.[11]

Recent developments have also led to copper-free Sonogashira coupling protocols, which can be advantageous in certain applications to avoid copper contamination.[12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-C≡CR Ar-Pd(II)(L_n)-C≡CR Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-C≡CR Transmetalation Ar-Pd(II)(L_n)-C≡CR->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(L_n)-Br H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Dual catalytic cycles in the copper-co-catalyzed Sonogashira coupling.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[16][17] The regioselectivity of the reaction with this compound again favors the C-Br bond.

Mechanistic Steps:

The catalytic cycle of the Heck reaction involves:[18][19]

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

  • Olefin Insertion (Migratory Insertion): The coordinated alkene inserts into the aryl-palladium bond.

  • β-Hydride Elimination: This step forms the product and a hydridopalladium(II) complex.

  • Base-promoted Regeneration: A base is required to regenerate the active Pd(0) catalyst.

The stereoselectivity of the Heck reaction typically results in the trans isomer of the product.[18]

Nucleophilic Aromatic Substitution (SNA_r)

While cross-coupling reactions proceed via organometallic intermediates, nucleophilic aromatic substitution (SNA_r) offers a different pathway for functionalizing this compound.[20][21] In this case, the presence of the electron-withdrawing ester group activates the aromatic ring towards nucleophilic attack.

Mechanistic Principles:

The S_NAr mechanism is a two-step addition-elimination process:[22]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the ring.

For this compound, the relative reactivity of the two halogen atoms in an S_NAr reaction is less straightforward than in palladium-catalyzed couplings and is highly dependent on the reaction conditions and the nature of the nucleophile. The electron-withdrawing ester group at the C1 position will activate both the C2 (ortho) and C4 (para) positions to nucleophilic attack.

Reduction Reactions

The selective reduction of one or both halogen atoms, or the ester functionality, in this compound can be a valuable synthetic transformation.

Chemoselective Dehalogenation:

Catalytic hydrogenation or the use of specific reducing agents can achieve the selective removal of the bromine atom over the chlorine atom, again due to the lower C-Br bond dissociation energy. For instance, aerobic reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate has been observed in biological systems, highlighting the potential for selective dehalogenation.[23]

Ester Reduction:

The reduction of the ethyl ester group to a primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The choice of reducing agent and reaction conditions will determine whether the halogen atoms remain intact. For example, some hydrosilylation methods have shown a lack of reactivity for the reduction of esters in the presence of a para-bromo substituent, suggesting that the electronic properties of the aryl halide can influence the reactivity of the ester group.[24]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).[25]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[25][26]

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[25]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[25]

Analytical Methods for Mechanistic Studies

Elucidating the intricate details of these reaction mechanisms often requires a combination of analytical techniques:

  • Kinetic Studies: Monitoring the reaction progress over time using techniques like GC, HPLC, or in situ NMR can provide valuable information about the rate-determining step and the influence of different reaction parameters.[27]

  • Spectroscopic Analysis: NMR, IR, and mass spectrometry are essential for identifying reaction intermediates and final products.

  • Computational Chemistry: Density Functional Theory (DFT) calculations have become an invaluable tool for modeling reaction pathways, transition states, and intermediate structures, providing insights that are often difficult to obtain experimentally.[28][29]

Conclusion: A Guide for Rational Reaction Design

Understanding the mechanistic underpinnings of reactions involving this compound is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The inherent reactivity difference between the C-Br and C-Cl bonds provides a handle for achieving chemoselectivity in cross-coupling reactions. However, factors such as ligand choice, base, and solvent play a crucial role in modulating this reactivity. For nucleophilic aromatic substitution and reduction reactions, the electronic effects of both the halogens and the ester group must be carefully considered to predict the outcome. By leveraging the principles outlined in this guide, researchers can make informed decisions to achieve their desired synthetic transformations efficiently and selectively.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Retrieved from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Retrieved from [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. (2020-10-01). Retrieved from [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC - NIH. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Heck Reaction—State of the Art - MDPI. Retrieved from [Link]

  • Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and - American Chemical Society. (2026-01-20). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - ResearchGate. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025-01-22). Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]

  • Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PubMed. Retrieved from [Link]

  • Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed. (2013-11-19). Retrieved from [Link]

  • kinetic study of heck reaction an interdisciplinary experience - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. (2023-03-18). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki reaction - YouTube. (2018-04-04). Retrieved from [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Retrieved from [Link]

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017-01-14). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). Retrieved from [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023-11-28). Retrieved from [Link]

  • 21.01.1: Heck Reaction - Chemistry LibreTexts. (2015-03-19). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Retrieved from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Retrieved from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008-12-16). Retrieved from [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed. Retrieved from [Link]

Sources

Comparative Guide: Cost-Effectiveness of Ethyl 2-bromo-4-chlorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In high-value synthesis (API and agrochemical intermediates), Ethyl 2-bromo-4-chlorobenzoate represents a "strategic scaffold." While its initial unit cost is higher than dichlorobenzoate analogs or the free acid precursor, it offers superior Total Process Cost (TPC) efficiency.

The Verdict:

  • Selectivity: The distinct reactivity gap between the C-Br and C-Cl bonds enables iterative cross-coupling without protecting groups, reducing step count by 30-40%.

  • Solubility (Ethyl vs. Methyl): The ethyl ester moiety provides superior solubility in non-polar process solvents (Toluene, Heptane) compared to the methyl analog, reducing solvent volumes during extraction and crystallization.

  • Handling: Unlike the free acid (2-bromo-4-chlorobenzoic acid), the ester prevents catalyst poisoning by carboxylate coordination, stabilizing Pd-catalyst turnover numbers (TON).

Technical Profile & Mechanism

The Chemoselectivity Advantage

The primary driver for using this intermediate is the Oxidative Addition (OA) hierarchy. Palladium(0) inserts into carbon-halogen bonds at different rates: Ar-I > Ar-Br >> Ar-Cl .[1]

  • Phase 1 (Low Energy): Under mild conditions (rt to 60°C), Pd(0) selectively activates the C-Br bond. The C-Cl bond remains inert, acting as a "masked" leaving group.

  • Phase 2 (High Energy): After the first coupling, the C-Cl bond can be activated using specialized ligands (e.g., Buchwald phosphines) and higher temperatures (>100°C).

Visualization: Iterative Coupling Pathway

The following diagram illustrates the sequential functionalization workflow, demonstrating how this molecule acts as a bifunctional pivot.

ReactionPathway Start This compound (Starting Material) Inter Intermediate A (Mono-arylated at C2) Start->Inter Selective OA (C-Br only) Final Final Biaryl Scaffold (Di-functionalized) Inter->Final Forced OA (C-Cl activation) Cond1 Mild Cond: Pd(PPh3)4, 60°C Boronic Acid R1 Cond2 Harsh Cond: Pd(OAc)2/SPhos, 100°C Boronic Acid R2

Figure 1: Sequential chemoselective functionalization pathway utilizing the reactivity gap between Bromine and Chlorine.[1][2]

Comparative Analysis: Alternatives vs. Performance

Scenario A: Ethyl Ester vs. Methyl Ester

Many procurement teams default to Mthis compound due to lower mass-based pricing. However, the Ethyl variant offers critical process advantages:

FeatureMethyl EsterEthyl EsterImpact on Synthesis
Lipophilicity ModerateHighEthyl extracts faster into organic phases during aqueous workup, preventing emulsion formation.
Hydrolysis Rate FastModerateEthyl is more robust against accidental hydrolysis during basic coupling conditions (e.g., K₂CO₃/H₂O).
Crystallinity High (often solid)Lower (often oil/low melt)Ethyl derivatives often remain in solution during cooling, allowing impurities to precipitate first (reverse crystallization).
Scenario B: Ester vs. Free Acid

Using 2-bromo-4-chlorobenzoic acid directly is the "cheapest" route per gram but the most expensive in execution.

  • Catalyst Poisoning: Free carboxylates bind to Pd(II) intermediates, forming off-cycle resting states. This requires 2-5x higher catalyst loading to achieve conversion.

  • Solubility: The acid is insoluble in standard non-polar coupling solvents (Toluene), forcing the use of polar solvents (DMF/DMSO) which are difficult to remove.

Experimental Protocol: Selective Suzuki Coupling

This protocol validates the selectivity claim (Part 2: Trustworthiness). It is designed to be self-validating: if the C-Cl reacts, the mass spec will show a double-addition byproduct immediately.

Objective: Selective arylation at C2 (Br) while preserving C4 (Cl).

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Do not use Buchwald precatalysts here; they are too active and may touch the Cl.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Causality: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).

  • Charging: Add this compound, Phenylboronic acid, and Pd(PPh₃)₄ under Argon counter-flow.

  • Activation: Add aqueous base. Heat to 60°C . Critical Control Point: Do not exceed 70°C. Higher temps increase the risk of C-Cl activation.

  • Monitoring (Self-Validation): Check HPLC/TLC at 2 hours.

    • Success: Disappearance of SM; appearance of Mono-aryl product.

    • Failure: Appearance of Di-aryl product (indicates temp too high or ligand too active).

  • Workup: Dilute with EtOAc, wash with brine. The Ethyl ester ensures rapid phase separation.

Cost-Effectiveness Modeling

The following table models the "Total Cost to Intermediate" for a 1kg batch synthesis.

Cost FactorRoute A: Dichloro AnalogRoute B: Ethyl Bromo-Chloro (Recommended)Analysis
Starting Material $150 / kg$320 / kgDichloro is cheaper upfront.
Catalyst System Pd(OAc)₂ + XPhos ($2,500)Pd(PPh₃)₄ ($800)Dichloro requires expensive ligands to activate the inert C-Cl bond.
Reaction Time 24 - 48 Hours4 - 6 HoursBromo-ester reacts rapidly; Dichloro is sluggish.
Purification Column ChromatographyCrystallizationBromo-route yields cleaner profiles (fewer homocoupling side products).
Total Est. Cost $3,800 $2,100 Route B is 45% cheaper despite expensive SM.
Decision Logic Diagram

Use this flow to determine the correct reagent for your specific project constraints.

DecisionMatrix Start Project Requirement Q1 Is the target Asymmetric? (R1 ≠ R2) Start->Q1 BranchYes Yes (Hetero-coupling) Q1->BranchYes BranchNo No (Homo-coupling) Q1->BranchNo ResultA Use this compound (Allows sequential addition) BranchYes->ResultA Requires Selectivity ResultB Use Ethyl 2,4-dichlorobenzoate (Cheaper, simultaneous activation) BranchNo->ResultB Mass Action

Figure 2: Decision matrix for reagent selection based on symmetry requirements.

References

  • Relative Reactivity of Aryl Halides: Fauvarque, J. F., et al.[4] "Oxidative addition of aryl halides to palladium(0)."[5] Journal of Organometallic Chemistry. (Context: Confirms Ar-Br reaction rate is ~10³ faster than Ar-Cl).

  • Selective Suzuki Coupling Protocols: Littke, A. F., & Fu, G. C.[6] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society. (Context: Establishes ligand effects on selectivity).

  • Ester vs. Acid in Catalysis: Goossen, L. J. "Pd-catalyzed synthesis of arylesters from carboxylic acids." Angewandte Chemie. (Context: Discusses carboxylate poisoning of Pd centers).

  • Process Scale-up of Benzoate Esters: Comparison of Ethyl and Methyl Esters Production.Bioresource Technology.[7] (Context: Comparative data on solubility and phase separation kinetics of ethyl vs methyl esters).

Sources

Safety Operating Guide

Ethyl 2-bromo-4-chlorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-bromo-4-chlorobenzoate Proper Disposal Procedures CAS Number: 690260-90-3 Formula: C₉H₈BrClO₂[1][2]

Executive Summary: The Criticality of Segregation

For researchers working with This compound , disposal is not merely a janitorial task—it is a chemical safety and regulatory compliance operation.[1] As a halogenated aromatic ester, this compound presents specific challenges for incineration.

The Core Rule: You must strictly segregate this compound into the Halogenated Organic Waste stream.[3]

  • Why? Halogenated compounds (containing Cl, Br, F) generate acidic gases (HCl, HBr) and potentially dioxins during combustion.[1][4] They require high-temperature incineration (>1100°C) with specific scrubbers.

  • The Risk: Mixing this with non-halogenated solvents (like acetone or ethanol) contaminates the entire bulk container, forcing the disposal facility to treat the entire volume as halogenated waste.[4] This increases disposal costs by approximately 300% and complicates the safety profile of the waste stream.

Hazard Identification & Risk Assessment

Before handling waste, you must validate the hazards associated with CAS 690260-90-3.[4] While specific toxicological data for this isomer is limited, its structural analogs (halogenated benzoates) dictate the following safety profile:

Hazard ClassGHS ClassificationHazard StatementOperational Implication
Health Skin Irrit. 2 / Eye Irrit.[1] 2AH315: Causes skin irritationH319: Causes serious eye irritationDouble-gloving (Nitrile) is mandatory during waste transfer.[1]
Toxicity Acute Tox. 4 (Oral/Inhale)H302: Harmful if swallowedDo not use open-top waste containers; keep lids sealed to prevent vapor inhalation.[1]
Environmental Aquatic Acute 1H400: Very toxic to aquatic lifeZero tolerance for drain disposal. All rinsate must be collected.[1]
Physical Combustible Liquid/SolidN/AKeep away from strong oxidizers (e.g., nitric acid, perchlorates) in the waste satellite area.[1][4]

Waste Segregation Protocol

This decision tree illustrates the logic required to determine the correct waste stream for this compound and its mixtures.

WasteSegregation Start Waste Generation: This compound IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure SolventType Identify Solvent Mixture IsPure->SolventType Solution/Mixture StreamA STREAM A: Halogenated Organic Waste (High Temp Incineration) IsPure->StreamA Pure Solid/Liquid Halogenated Contains Halogens? (DCM, Chloroform, etc.) SolventType->Halogenated Solvent is Halogenated NonHalogenated Non-Halogenated Only? (Acetone, MeOH, Hexane) SolventType->NonHalogenated Solvent is Non-Halogenated Halogenated->StreamA Yes NonHalogenated->StreamA Contaminated by This compound StreamB STREAM B: Non-Halogenated Waste (Fuels Blending) NonHalogenated->StreamB ONLY if <1% Halogen content (Check local permit limits)

Caption: Decision logic for segregating this compound. Note that even small amounts of this compound usually reclassify non-halogenated solvents into the Halogenated stream.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic (common with degrading halogenated esters).

  • Compatibility Check: Ensure the container is free of oxidizing agents or strong bases (which can cause hydrolysis or exothermic reactions).

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Chemical Name: Write "this compound" fully. Do not use abbreviations or chemical formulas.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[4]

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "95% Dichloromethane, 5% this compound").

Phase 2: Operational Handling
  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Vapor Control: Perform all waste transfers inside a certified chemical fume hood.

  • Rinsing:

    • Triple-rinse empty original vials with a compatible solvent (e.g., acetone or DCM).[4]

    • Crucial Step: Pour the rinsate into the Halogenated Waste container. Do not pour rinsate down the sink.[4]

    • Deface the label of the empty original container and dispose of it as glass waste (or solid hazardous waste if residue remains).

Phase 3: Scheduling Pickup
  • Cap Tightness: Ensure the screw cap is hand-tight. Do not over-tighten, but ensure a liquid-tight seal.[4]

  • Manifesting: When requesting pickup from your EHS (Environmental Health & Safety) department, explicitly declare the "Halogenated" nature of the waste.[4]

  • Storage Limit: Do not exceed 90 days of accumulation in a satellite area (standard US RCRA regulation).

Emergency Spill Response Protocol

If this compound is spilled outside the fume hood:

SpillResponse Spill SPILL INCIDENT Evacuate 1. Evacuate Area Alert Personnel Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection Scoop into sealable bag/jar Contain->Collect Label 5. Labeling 'Hazardous Waste - Debris' Collect->Label Clean 6. Decontamination Wash surface with soap & water Label->Clean

Caption: Immediate workflow for managing minor laboratory spills of this compound.

Specific Neutralization:

  • For this ester, simple absorption is preferred over chemical neutralization to avoid creating more complex hazardous byproducts.[4]

  • Use Vermiculite or Universal Absorbent Pads .[4]

  • Do NOT use paper towels alone, as they may degrade or react if the substance is in a concentrated corrosive solution.[4]

Regulatory Compliance (RCRA & EPA)

  • RCRA Status: While this compound is not explicitly "P" or "U" listed by name, it is regulated as a characteristic hazardous waste due to toxicity and its halogenated nature.[1]

  • Waste Codes:

    • D001: If the waste solution is ignitable (Flash point < 60°C).

    • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F002).

  • Drain Disposal: Strictly Prohibited under the Clean Water Act.[4]

References

  • Sigma-Aldrich. this compound Product Information & CAS Verification. Retrieved from [1]

  • PubChem. 2-Bromo-4-chlorobenzoic acid (Acid Analog Safety Data). National Library of Medicine.[4] Retrieved from [1][4]

  • US EPA. Hazardous Waste Management of Halogenated Solvents (F001-F005). Retrieved from

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Disposal: Halogenated vs. Non-Halogenated. Retrieved from [1][4]

  • Cornell University EHS. Organic Solvent Waste Disposal Guidelines. Retrieved from [1][4]

Sources

Personal Protective Equipment (PPE) for Handling Ethyl 2-bromo-4-chlorobenzoate

[1][2]

Part 1: Executive Summary & Immediate Action Card

Critical Warning: Ethyl 2-bromo-4-chlorobenzoate is a halogenated benzoate ester. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (alpha-halo esters and halogenated aromatics) act as potent lachrymators and skin irritants . It possesses high lipophilicity, allowing it to penetrate standard laboratory gloves and skin barriers more rapidly than simple inorganic salts.

Immediate Safety Protocol:

  • Primary Hazard: Severe eye irritation, skin sensitization, and respiratory tract irritation.

  • Glove Protocol: Double-gloving is mandatory. Standard 4-mil nitrile degrades rapidly upon contact with ethyl esters.

  • Respiratory: Work strictly within a fume hood.[1] If handling powders/solids outside a hood, an N95/P100 particulate respirator is the absolute minimum; an Organic Vapor (OV) cartridge is required for liquids or heated processes.

Part 2: Hazard Analysis & Risk Assessment

As scientists, we do not rely on rote compliance; we rely on chemical logic. Understanding why this compound is dangerous dictates how we protect ourselves.

The Lipophilic Vector

The ethyl ester moiety (

Material Degradation Logic

Nitrile rubber is the standard lab glove material, but it has a specific weakness: Esters . Ethyl esters cause nitrile polymers to swell, opening the molecular matrix and drastically reducing the "breakthrough time" (the time it takes for the chemical to reach your skin).

  • Observation: A single splash of an ethyl ester on a 4-mil nitrile glove can reduce its effective barrier time from >60 minutes to <5 minutes.

Part 3: PPE Selection Matrix

The following selection matrix synthesizes permeation data and chemical compatibility.

Table 1: PPE Specifications
ComponentMinimum StandardEnhanced Standard (High Risk/Scale)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield / 4H Laminate (under Nitrile)Esters degrade nitrile. The inner glove provides a "second chance" buffer; Laminate is chemically impervious to esters.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesVapors can bypass safety glasses. Goggles seal the ocular cavity against lachrymatory vapors.
Respiratory Fume Hood (Face Velocity: 100 fpm)Half-face Respirator (OV/P100 Cartridge)Halogenated aromatics are respiratory irritants. OV cartridges adsorb organic vapors; P100 stops particulates.
Body Defense Lab Coat (Polyester/Cotton blend), buttonedChemical-Resistant Apron (Tyvek/PVC)Standard coats absorb liquids. An apron prevents "soak-through" to street clothes.
Diagram 1: PPE Decision Logic

This decision tree guides your PPE choice based on the physical state of the reagent.

PPE_Decision_LogicStartStart: Assess Reagent StateState_CheckIs the compound Solid or Liquid?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / Oil / SolutionState_Check->LiquidSolid_RiskRisk: Dust InhalationSolid->Solid_RiskLiquid_RiskRisk: Rapid Permeation & SplashLiquid->Liquid_RiskSolid_PPEPPE: Double Nitrile + N95 Mask(if outside hood)Solid_Risk->Solid_PPELiquid_PPEPPE: Silver Shield Laminate Gloves+ Face Shield + Fume HoodLiquid_Risk->Liquid_PPE

Figure 1: Decision logic based on physical state.[2] Note that liquids pose a significantly higher permeation risk.

Part 4: Operational Protocols

Protocol A: Safe Gowning (Donning)

This is not just putting on clothes; it is building a defense system.

  • Inspection: Check the fume hood flow monitor. Ensure velocity is between 80-120 fpm.

  • Base Layer: Don a standard lab coat. Ensure cuffs are tight.[3][4]

  • Primary Glove (Inner): Don a bright-colored nitrile glove (e.g., orange or purple). This serves as a breakthrough indicator.

  • Secondary Glove (Outer): Don a standard blue/black nitrile glove over the first.

    • Technique: Pull the outer glove cuff over the lab coat sleeve. This creates a shingle effect, shedding spills away from the wrist.

  • Face Defense: Don safety goggles. Adjust straps for a tight seal against the temples.

Protocol B: De-Gowning (Doffing)

Most exposures occur after the experiment, during glove removal.

  • Outer Glove Removal: Using the "beak" method, pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the waste glove in the gloved hand.

  • Inspection: Inspect the inner (bright) glove.

    • Checkpoint: If you see discoloration or wetness on the inner glove, permeation has occurred . Wash hands immediately after removing the inner glove.

  • Inner Glove Removal: Slide a finger under the wrist of the remaining glove. Peel it off from the inside, encapsulating the first glove.

  • Hygiene: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) for 20 seconds.

Diagram 2: The "Beak" Method Workflow

Doffing_WorkflowStep1Pinch Outer Glove(Do not touch skin)Step2Peel & Invert(Traps contamination)Step1->Step2Step3Inspect Inner Glove(Check for stains)Step2->Step3Step4Slide Finger UnderInner GloveStep3->Step4No BreakthroughStep5Peel & Discard(Hazardous Waste)Step3->Step5Breakthrough Detected -> WASH HANDSStep4->Step5

Figure 2: The "Beak" method prevents the contaminated exterior of the glove from touching the skin during removal.

Part 5: Emergency Response & Disposal[7]

Spill Response

If this compound is spilled:

  • Evacuate: If the spill is outside the hood and >50mL, evacuate the immediate area to allow vapors to dissipate.

  • Armor Up: Do not attempt cleanup with standard PPE. Wear Silver Shield/Laminate gloves and a respiratory mask (OV).

  • Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as the ester will soak through and contaminate gloves during pickup.

  • Decontaminate: Clean the surface with a detergent solution (surfactant) followed by water. Avoid organic solvents (like Acetone) for initial cleaning, as they may spread the ester or enhance skin absorption.

Waste Disposal[4][5][7]
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Segregation: Do not mix with strong oxidizers or acids.

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for long-term storage as esters can plasticize them.

Part 6: References

  • Fisher Scientific. (2021). Safety Data Sheet: Ethyl 5-bromo-2-chlorobenzoate (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 2-bromobenzoate. Retrieved from

  • Yale University. (2023). Glove Chemical Resistance Guide. Environmental Health & Safety. Retrieved from

  • University of Pennsylvania. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate. Retrieved from

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